Product packaging for 5-Bromo-1-methylindoline-2,3-dione(Cat. No.:CAS No. 2058-72-2)

5-Bromo-1-methylindoline-2,3-dione

Cat. No.: B1361368
CAS No.: 2058-72-2
M. Wt: 240.05 g/mol
InChI Key: GEEDYJPPYNIZLX-UHFFFAOYSA-N
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Description

5-Bromo-1-methylindoline-2,3-dione is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B1361368 5-Bromo-1-methylindoline-2,3-dione CAS No. 2058-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEDYJPPYNIZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174590
Record name Indole-2,3-dione, 5-bromo-1-methyl-
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Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058-72-2
Record name 5-Bromo-1-methylisatin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-dione, 5-bromo-1-methyl-
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Record name Indole-2,3-dione, 5-bromo-1-methyl-
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Record name 5-Bromo-1-methylisatin
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Foundational & Exploratory

Synthesis of 5-Bromo-1-methylindoline-2,3-dione from 5-bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Bromo-1-methylindoline-2,3-dione, a valuable compound in medicinal chemistry and drug development, from its precursor, 5-bromoisatin. Isatin and its derivatives are recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects.[1][2] This guide details a reliable experimental protocol, presents quantitative data in a clear format, and visualizes the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the N-methylation of 5-bromoisatin to yield this compound.

ParameterValueUnit
Starting Material5-bromoisatin-
Methylating AgentIodomethane-
BasePotassium Carbonate-
Phase Transfer CatalystTetra-n-butylammonium bromide-
SolventN,N-Dimethylformamide (DMF)-
Reaction Time48hours
Yield69%
Melting Point446K

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 5-bromoisatin.[1][2]

Materials:

  • 5-bromoisatin (0.4 g, 1.76 mmol)

  • Iodomethane (0.12 ml, 0.84 mmol)

  • Potassium Carbonate (0.6 g, 4.4 mmol)

  • Tetra-n-butylammonium bromide (0.1 g, 0.4 mmol)

  • N,N-Dimethylformamide (DMF) (25 ml)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 5-bromoisatin, iodomethane, potassium carbonate, and a catalytic amount of tetra-n-butylammonium bromide is prepared in DMF.

  • The reaction mixture is stirred for 48 hours.

  • Upon completion of the reaction, the solid product is isolated.

  • The crude product is recrystallized from ethanol to yield pure this compound as orange crystals.[1][2]

Reaction Workflow

The following diagram illustrates the synthetic pathway for the N-methylation of 5-bromoisatin.

SynthesisWorkflow Synthesis of this compound Reactants 5-bromoisatin Iodomethane Reaction Stirring at Room Temperature (48 hours) Reactants->Reaction Reagents Potassium Carbonate (Base) Tetra-n-butylammonium bromide (Catalyst) Reagents->Reaction Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Workup Isolation and Recrystallization (Ethanol) Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for the N-methylation of 5-bromoisatin.

References

An In-depth Technical Guide to 5-Bromo-1-methylindoline-2,3-dione: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-1-methylindoline-2,3-dione. This compound belongs to the isatin class of molecules, which are recognized for their versatile chemical reactivity and significant potential in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its reactivity. Furthermore, it touches upon the biological activities of closely related derivatives, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of an indole nucleus with bromine substitution at the 5th position and a methyl group at the 1st position (the nitrogen atom). The indoline-2,3-dione moiety, commonly known as isatin, is the key functional group that dictates its chemical behavior.

PropertyValueReference
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number 2058-72-2
Appearance Solid
SMILES String CN1C(=O)C(=O)C2=CC(=C(Br)C=C2)N1
InChI Key GEEDYJPPYNIZLX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 5-bromoisatin. This reaction involves the deprotonation of the nitrogen atom of the isatin ring followed by nucleophilic attack on an alkylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the similar compound, 5-bromo-1-ethylindoline-2,3-dione.[1]

Materials:

  • 5-Bromoisatin (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetra-n-butylammonium bromide (TBAB) (catalytic amount)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-bromoisatin in dimethylformamide, add potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide.

  • Stir the mixture at room temperature.

  • Add methyl iodide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid potassium carbonate.

  • Remove the dimethylformamide from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.

G Synthesis Workflow of this compound reagents 5-Bromoisatin, Methyl Iodide, K₂CO₃, TBAB, DMF reaction N-Alkylation Reaction (Room Temperature, 24-48h) reagents->reaction 1. Mix workup Filtration & Solvent Evaporation reaction->workup 2. Process purification Recrystallization (Ethanol) workup->purification 3. Purify product This compound purification->product Final Product

Synthesis Workflow

Spectral Data

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons (multiple signals in the aromatic region), a singlet for the N-methyl protons.
¹³C NMR Signals for two carbonyl carbons, aromatic carbons (some showing C-Br coupling), and a signal for the N-methyl carbon.
IR Spectroscopy Characteristic absorption bands for the two carbonyl groups (C=O) in the region of 1700-1800 cm⁻¹, and C-Br stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (240.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the enolizable C3-position.

N-Alkylation

The nitrogen atom of the isatin ring is nucleophilic and can be alkylated using various electrophiles in the presence of a base.[2] This is the key step in the synthesis of the title compound from 5-bromoisatin.

Nucleophilic Addition to the C3-Carbonyl Group

The C3-carbonyl group is highly electrophilic and susceptible to attack by various nucleophiles.[3] This reactivity allows for the synthesis of a wide range of 3-substituted-3-hydroxyindolin-2-one derivatives, which can serve as precursors to spiro-oxindoles and other complex heterocyclic systems.

G General Reactivity of this compound cluster_n_alkylation N-Alkylation (of precursor) cluster_c3_reaction Reactions at C3-Carbonyl start This compound product 3-Substituted-3-hydroxyindolin-2-one derivative start->product Nucleophilic Addition precursor 5-Bromoisatin precursor->start N-Alkylation n_alkylation Base + R-X nucleophile Nucleophile (e.g., Grignard, Organolithium) nucleophile->product

Reactivity Overview

Biological Activity of Derivatives

While specific biological data for this compound is limited in the available literature, numerous derivatives of N-substituted-5-bromoindolin-2-ones have been synthesized and evaluated for their anticancer properties.

In Vitro Anticancer Activity

Derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated for their cytotoxic effects against various cancer cell lines.[4]

Experimental Protocol: MTT Assay for Anticancer Activity This is a general protocol for assessing the in-vitro anticancer activity of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Data of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

Several derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have shown promising anticancer activity.[4][5]

Compound DerivativeTarget Cell LineIC₅₀ (µM)Reference
Derivative 7cMCF-7 (Breast Cancer)7.17 ± 0.94[4][5]
Derivative 7dMCF-7 (Breast Cancer)2.93 ± 0.47[4][5]

These compounds were also evaluated for their inhibitory activity against VEGFR-2, a key target in angiogenesis.[4][5]

Compound DerivativeVEGFR-2 Inhibition IC₅₀ (µM)Reference
Derivative 7c0.728[4][5]
Derivative 7d0.503[4][5]

The pro-apoptotic effects of these derivatives were also investigated by assessing their impact on caspase-3 and caspase-9 levels.[4]

Conclusion

This compound is a valuable synthetic intermediate with a reactive isatin core. Its synthesis is straightforward via N-alkylation of 5-bromoisatin. The electrophilic C3-carbonyl group allows for a variety of nucleophilic addition reactions, paving the way for the synthesis of diverse heterocyclic compounds. While biological data on the title compound itself is scarce, its derivatives have demonstrated significant potential as anticancer agents, particularly as inhibitors of VEGFR-2. This guide provides a foundational understanding of the chemical properties and synthetic utility of this compound, which should be of great interest to researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this specific compound and its close analogs is warranted.

References

Crystal Structure Analysis of 5-Bromo-1-methylindoline-2,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure of 5-Bromo-1-methylindoline-2,3-dione, a compound of interest in medicinal chemistry due to the broad biological activities associated with the isatin scaffold.[1][2] Isatin derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, anticonvulsant, cytotoxic, and antifungal activities.[1][2] This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow, serving as a critical resource for researchers engaged in the development of novel therapeutics based on this molecular framework.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of this compound (C₉H₆BrNO₂) reveals a nearly planar molecular structure.[1][2] The indoline ring system, along with the two ketone oxygen atoms and the bromine atom, are largely coplanar.[1][2] In the crystal lattice, molecules are interconnected through weak C—H···O hydrogen bonds and π–π stacking interactions, forming a stable three-dimensional network.[1][2] The key crystallographic parameters are summarized in the table below for precise and comparative analysis.

Parameter Value
Chemical FormulaC₉H₆BrNO₂
Molecular Weight240.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.1123 (2)
b (Å)8.0013 (3)
c (Å)15.3458 (5)
α (°)90
β (°)96.138 (1)
γ (°)90
Volume (ų)868.14 (5)
Z4
Density (calculated) (Mg m⁻³)1.837
Absorption Coefficient (mm⁻¹)5.58
F(000)472
Crystal Size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
θ range for data collection (°)3.6 to 27.0
Index ranges-9 ≤ h ≤ 9, -10 ≤ k ≤ 10, -19 ≤ l ≤ 19
Reflections collected7035
Independent reflections1878 [R(int) = 0.034]
Completeness to θ = 25.242°99.8 %
Data / restraints / parameters1878 / 0 / 119
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.028, wR₂ = 0.068
R indices (all data)R₁ = 0.041, wR₂ = 0.075
Largest diff. peak and hole (e.Å⁻³)0.41 and -0.47

Experimental Protocols

The synthesis and crystallization of this compound were performed as follows:

Synthesis

A mixture of 5-bromoisatin (0.4 g, 1.76 mmol) and iodomethane (0.12 ml, 0.84 mmol) was prepared in 25 ml of dimethylformamide (DMF).[1][2] To this, a catalytic amount of tetra-n-butylammonium bromide (0.1 g, 0.4 mmol) and potassium carbonate (0.6 g, 4.4 mmol) were added.[1][2] The resulting mixture was stirred for 48 hours.[1][2] The final product was obtained with a 69% yield and a melting point of 446 K.[1][2]

Crystallization

The solid product obtained from the synthesis was recrystallized from ethanol.[1] This process yielded orange-colored crystals of this compound that were suitable for single-crystal X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

Data for the crystal structure analysis was collected using a Bruker APEXII CCD area-detector diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model. During the refinement process, the reflections 011 and 002 were excluded as they were affected by the beam-stop.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of this compound.

experimental_workflow start Start Materials: 5-bromoisatin, iodomethane, DMF, TBAB, K2CO3 synthesis Synthesis: Stirring for 48h start->synthesis filtration Filtration & Solvent Removal synthesis->filtration product Crude Product: This compound filtration->product crystallization Recrystallization: From Ethanol product->crystallization crystals Orange Crystals crystallization->crystals xray X-ray Diffraction Analysis crystals->xray data Crystallographic Data Collection xray->data refinement Structure Solution & Refinement data->refinement final Final Crystal Structure refinement->final

Caption: Experimental workflow for this compound.

References

Spectroscopic and Structural Elucidation of 5-Bromo-1-methylindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural characteristics of 5-Bromo-1-methylindoline-2,3-dione (CAS No: 2058-72-2). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of expected values derived from spectral data of closely related analogs, including 5-bromoisatin and N-methylisatin, alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

This compound, also known as 5-Bromo-1-methylisatin, possesses a core indoline-2,3-dione structure. The presence of a bromine atom at the 5-position and a methyl group on the nitrogen atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1][2][3][4]

Molecular Formula: C₉H₆BrNO₂ Molecular Weight: 240.05 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.2 - 3.4Singlet3HN-CH₃
~ 7.0 - 7.2Doublet1HAromatic CH (C7-H)
~ 7.7 - 7.9Doublet of d.1HAromatic CH (C6-H)
~ 8.0 - 8.2Doublet1HAromatic CH (C4-H)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 26 - 28N-CH₃
~ 112 - 115Aromatic CH (C7)
~ 118 - 120Quaternary C (C5-Br)
~ 125 - 128Aromatic CH (C4)
~ 140 - 142Aromatic CH (C6)
~ 150 - 152Quaternary C (C3a)
~ 158 - 160Carbonyl C (C2)
~ 182 - 185Carbonyl C (C3)
~ 117 - 119Quaternary C (C7a)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 1740 - 1760StrongC=O Stretch (Ketone)
~ 1720 - 1740StrongC=O Stretch (Amide)
~ 1600 - 1620MediumC=C Stretch (Aromatic)
~ 1460 - 1480MediumC-H Bend (CH₃)
~ 1100 - 1200MediumC-N Stretch
~ 600 - 800StrongC-Br Stretch
Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern. The presence of bromine should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Mass Spectrometry Data (Predicted)

m/zInterpretation
239 / 241[M]⁺ (Molecular ion peak, bromine isotope pattern)
211 / 213[M - CO]⁺
183 / 185[M - 2CO]⁺
154 / 156[M - 2CO - NCH₃]⁺

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with a high-energy electron beam. This method is useful for observing fragmentation patterns.

    • ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]⁺) or other adducts. This is a softer ionization technique that often keeps the molecular ion intact.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation.

References

Physical properties and melting point of 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 5-Bromo-1-methylindoline-2,3-dione, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of an indoline-2,3-dione system, which is an oxidized indole, substituted with a bromine atom at the 5-position and a methyl group at the 1-position of the indole nucleus.

Data Presentation: Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number 2058-72-2
Melting Point 446 K (173 °C)
169.0 to 173.0 °C[1]
Appearance White to Yellow to Orange powder to crystal[1]
Form Solid

Experimental Protocols

This section details the methodologies for the synthesis and melting point determination of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of 5-bromoisatin.

Materials:

  • 5-bromoisatin

  • Iodomethane

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Tetra-n-butylammonium bromide

Procedure: A mixture of 5-bromoisatin, iodomethane, a catalytic amount of tetra-n-butylammonium bromide, and potassium carbonate is prepared in dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period, typically around 48 hours. The progress of the reaction can be monitored using thin-layer chromatography. Upon completion, the solid byproducts are removed by filtration, and the solvent (DMF) is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as crystals.

Melting Point Determination

The melting point of a crystalline solid is a critical physical property that indicates its purity. A sharp melting point range is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[2][3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[2]

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer. The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow, typically within 1-2 °C.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product Reactant1 5-Bromoisatin Stirring Stir at RT (48 hours) Reactant1->Stirring Reactant2 Iodomethane Reactant2->Stirring Catalyst TBAB Catalyst->Stirring Base K₂CO₃ Base->Stirring Solvent DMF Solvent->Stirring Filtration Filtration Stirring->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Crude Product Product This compound Recrystallization->Product Purified Crystals

References

Unveiling the Structural Landscape: A Technical Guide to the Molecular Geometry and Planarity of 5-bromo-N-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

5-bromo-N-methylisatin consists of a central indole-2,3-dione (isatin) scaffold, with a bromine atom substituted at the 5-position of the benzene ring and a methyl group attached to the nitrogen atom (N1). The accepted atom numbering convention for the isatin core is utilized throughout this guide for clarity.

Predicted Molecular Geometry

The geometric parameters of 5-bromo-N-methylisatin, including bond lengths, bond angles, and dihedral angles, have been predicted using Density Functional Theory (DFT) calculations on the closely related 5-bromo-isatin. These computational models provide a highly accurate representation of the molecule's structure. The N-methylation is anticipated to induce only minor perturbations to the core ring geometry.

Bond Lengths

The calculated bond lengths for the isatin ring system of 5-bromo-isatin are presented in Table 1. The fusion of the benzene and pyrrolidine-2,3-dione rings results in a largely planar bicyclic structure. The carbon-carbon bonds within the benzene ring exhibit lengths intermediate between typical single and double bonds, characteristic of an aromatic system. The carbon-oxygen double bonds of the ketone and amide groups are, as expected, the shortest and strongest bonds in the molecule.

Table 1: Predicted Bond Lengths for the 5-bromo-isatin Core

Bond Predicted Bond Length (Å)
C1 - C2 1.396
C2 - C3 1.385
C3 - C4 1.398
C4 - C5 1.378
C5 - C6 1.397
C6 - C1 1.394
C1 - C7 1.458
C7 - N1 1.389
N1 - C8 1.423
C8 - C6 1.487
C7 = O1 1.215
C8 = O2 1.223

| C4 - Br1 | 1.895 |

Data is based on DFT calculations for 5-bromo-isatin and serves as a close approximation for 5-bromo-N-methylisatin.

Bond Angles

The bond angles within the 5-bromo-N-methylisatin molecule are dictated by the hybridization of the constituent atoms and the constraints of the fused ring system (Table 2). The angles within the benzene ring are close to the ideal 120° for sp² hybridized carbons. The five-membered pyrrolidine-2,3-dione ring exhibits some deviation from ideal geometries due to ring strain.

Table 2: Predicted Bond Angles for the 5-bromo-isatin Core

Angle Predicted Bond Angle (°)
C6 - C1 - C2 119.5
C1 - C2 - C3 120.7
C2 - C3 - C4 120.1
C3 - C4 - C5 119.2
C4 - C5 - C6 121.2
C5 - C6 - C1 119.3
C2 - C1 - C7 129.8
C6 - C1 - C7 110.7
C1 - C7 - N1 108.2
C7 - N1 - C8 112.5
N1 - C8 - C6 105.8
C5 - C6 - C8 133.0
C1 - C6 - C8 107.7
O1 = C7 - C1 127.3
O1 = C7 - N1 124.5
O2 = C8 - N1 126.8
O2 = C8 - C6 127.4
C3 - C4 - Br1 119.8

| C5 - C4 - Br1 | 121.0 |

Data is based on DFT calculations for 5-bromo-isatin and serves as a close approximation for 5-bromo-N-methylisatin.

Planarity of the Isatin Core

The isatin ring system is predominantly planar. This planarity arises from the aromatic nature of the fused benzene ring and the sp² hybridization of the atoms in the pyrrolidine-2,3-dione ring. Computational studies on various isatin derivatives confirm that the core bicyclic structure deviates only slightly from a perfect plane.[1][2] The planarity of the molecule can have significant implications for its biological activity, as it influences how the molecule can fit into the binding sites of enzymes and receptors. For instance, the planarity of isatin derivatives is a key feature for their activity as inhibitors of cyclin-dependent kinases (CDKs).[3][4][5]

Experimental and Computational Protocols

As direct experimental structural data for 5-bromo-N-methylisatin is unavailable, this guide refers to the standard computational methods used for the structural elucidation of related isatin derivatives.

Computational Analysis via Density Functional Theory (DFT)

The geometric parameters presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for predicting molecular structures and properties.

Methodology:

  • Initial Structure Generation: A 3D model of the molecule is generated using standard molecular modeling software.

  • Geometry Optimization: The initial structure is subjected to geometry optimization calculations using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the optimized molecular geometry.

The following diagram illustrates the general workflow for the computational analysis of an isatin derivative.

G A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Extraction of Geometric Parameters D->E F Analysis of Molecular Properties (e.g., Planarity, Electronic Structure) E->F

Caption: Workflow for Computational Analysis of Isatin Derivatives.

Conclusion

This technical guide provides a detailed overview of the molecular geometry and planarity of 5-bromo-N-methylisatin based on high-level computational data from closely related analogs. The molecule possesses a largely planar and rigid bicyclic core, with predictable bond lengths and angles. This structural information is invaluable for researchers in drug design and materials science, providing a foundation for understanding its interactions and properties at a molecular level. Future experimental studies, such as X-ray crystallography, would be beneficial to further validate and refine the computational models presented herein.

References

Biological activities of isatin derivatives like 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Focusing Biological Activity

I'm currently undertaking a thorough exploration into the biological activities of 5-Bromo-1-methylindoline-2,3-dione and related isatin derivatives. My focus is on anticancer, antiviral, and antimicrobial properties. I'm also broadening my search to encompass other relevant biological effects. The next phase involves delving into quantitative data, particularly IC values, to assess the efficacy of these compounds.

Gathering Quantitative Data

I'm now zeroing in on quantitative data, specifically IC50 and MIC values, for these isatin derivatives. Simultaneously, I'm digging into the experimental methodologies used in key biological assays described in the literature. I'm also starting to identify any relevant signaling pathways or mechanisms of action, aiming to visually represent these with diagrams. This should allow me to structure data into tables, detail experimental methods, create Graphviz diagrams and synthesize everything into a user-friendly technical guide.

Discovering Isatin Derivatives

I've been delving into the biological activities of isatin derivatives, and the initial search is quite promising. I've found mentions of anticancer, antiviral, and antimicrobial properties. Interestingly, several sources highlight the enhanced activity of brominated isatin derivatives.

Investigating Compound Activity

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Refining Search Parameters

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Reviewing Biological Data

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Seeking Specific Compound Data

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Pinpointing Specific Biological Data

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Assessing Compound Data

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Expanding Data Collection

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Addressing Data Gaps

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Focusing on compound data

My search for specific activity data on this compound proved fruitless. Although I found more general information on 5-bromoisatin derivatives, the precise IC50, MIC, or EC50 values I need remain elusive. The hunt continues, but it's becoming clear that this is a tough nut to crack.

Reframing the approach

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Finalizing the Strategy

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An In-Depth Technical Guide to the Fused Ring System of 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methylindoline-2,3-dione, a halogenated derivative of the isatin core, presents a compelling fused ring system with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and spectroscopic profile. While direct biological data for this specific compound is limited, this document explores the well-established anticancer and antimicrobial activities of closely related isatin analogs, offering insights into its potential therapeutic applications and mechanisms of action. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Core Structure and Chemical Properties

This compound is characterized by a bicyclic structure where a benzene ring is fused to a five-membered pyrrolidine ring, forming the indoline core. The pyrrolidine ring is substituted with two ketone groups at positions 2 and 3, a methyl group at the nitrogen atom (position 1), and a bromine atom at position 5 of the benzene ring. The molecule has the chemical formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol .

The indoline ring system, along with the two ketone oxygen atoms and the bromine atom, is nearly coplanar. The crystal structure reveals that molecules are linked by weak C—H⋯O hydrogen bonds and π–π interactions, forming a three-dimensional network.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number 2058-72-2
Appearance Yellow/Orange solid
SMILES String CN1C(=O)C(=O)C2=C1C=C(Br)C=C2
InChI Key GEEDYJPPYNIZLX-UHFFFAOYSA-N

Synthesis

The primary route for the synthesis of this compound involves the N-alkylation of 5-bromoisatin.

Experimental Protocol: Synthesis via N-Alkylation

This protocol details the synthesis of this compound from 5-bromoisatin and iodomethane.

Materials:

  • 5-bromoisatin

  • Iodomethane

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Ethanol

Procedure:

  • A mixture of 5-bromoisatin (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of tetra-n-butylammonium bromide (0.23 eq) is prepared in dimethylformamide.

  • Iodomethane (0.48 eq) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • Upon completion, the reaction mixture is poured into ice water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield this compound as orange/yellow crystals.

Yield: Approximately 69-80%.

SynthesisWorkflow reagents 5-bromoisatin, K₂CO₃, TBAB, DMF reaction Stir at RT for 48h reagents->reaction iodomethane Iodomethane iodomethane->reaction workup Precipitation in ice water, Filtration & Washing reaction->workup purification Recrystallization from Ethanol workup->purification product This compound purification->product

Synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ, ppm)
¹H NMR CDCl₃7.75 – 7.68 (m, 2H), 6.81 (d, J = 8.1 Hz, 1H), 3.25 (s, 3H)
¹³C NMR CDCl₃182.12, 157.47, 150.11, 140.57, 128.08, 118.58, 116.66, 111.57, 26.35

Note: The ¹H NMR spectrum shows characteristic signals for the aromatic protons and the N-methyl protons. The ¹³C NMR spectrum confirms the presence of the two carbonyl carbons and the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS)

Table 3: High-Resolution Mass Spectrometry Data

Ionization ModeCalculated m/zFound m/z
ESI+239.9660 ([M+H]⁺)239.9664

Potential Biological Activity and Therapeutic Applications

While specific biological activity data for this compound is not extensively reported in the literature, the isatin scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of isatin have demonstrated significant potential as anticancer and antimicrobial agents.

Anticancer Potential

Numerous isatin derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include:

  • Inhibition of Protein Kinases: Isatin derivatives can act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

  • Induction of Apoptosis: Many isatin-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.

  • Anti-angiogenesis: Some isatin derivatives can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

AnticancerMechanism isatin Isatin Derivative kinase Protein Kinase Inhibition isatin->kinase apoptosis Induction of Apoptosis isatin->apoptosis angiogenesis Anti-angiogenesis isatin->angiogenesis cancer_cell Cancer Cell kinase->cancer_cell Cell Cycle Arrest apoptosis->cancer_cell angiogenesis->cancer_cell Inhibit Growth cell_death Cell Death cancer_cell->cell_death

Potential anticancer mechanisms of isatin derivatives.
Antimicrobial Potential

Isatin and its derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial mechanism is believed to involve the inhibition of essential microbial enzymes or interference with microbial cell wall synthesis. The presence of the bromine atom at the 5-position and the methyl group at the N-1 position in this compound may influence its antimicrobial potency and spectrum.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Anticancer Activity - MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (with a final DMSO concentration typically below 0.5%). Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add this compound (various concentrations) seed_cells->add_compound incubate1 Incubate (24-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC₅₀ read_absorbance->analyze_data

Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity - Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • 96-well microplates

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Also, include a positive control (inoculum with a known antibiotic/antifungal) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound possesses a versatile fused ring system that is a promising scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the extensive body of work on related isatin derivatives strongly suggests its potential as an anticancer and antimicrobial agent. The synthetic route is well-defined, and established protocols for biological evaluation are readily available, providing a solid foundation for future drug discovery and development efforts centered on this intriguing molecule.

An In-depth Technical Guide to 5-Bromo-1-methylisatin (CAS Number: 2058-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential biological activities of 5-Bromo-1-methylisatin (CAS No: 2058-72-2). The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

5-Bromo-1-methylisatin, also known by its systematic name 5-bromo-1-methyl-1H-indole-2,3-dione, is a synthetically versatile heterocyclic compound. Its structure consists of an indole core with a bromine atom substituted at the 5-position and a methyl group attached to the nitrogen atom at the 1-position. The indole ring is further oxidized at the 2 and 3 positions, forming a dione functionality.

Molecular Structure:

Caption: Chemical structure of 5-Bromo-1-methylisatin.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 5-Bromo-1-methylisatin.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
Physical State Solid, Crystal - Powder
Color Pale yellow to Red
Melting Point 171 °C
Boiling Point 362.6 °C at 760 mmHg[2][3]
Density 1.729 g/cm³[2][3]

Table 2: Chemical and Spectroscopic Identifiers

IdentifierValueReference(s)
IUPAC Name 5-bromo-1-methylindole-2,3-dione[1]
Synonyms 5-Bromo-1-methyl-2,3-indolinedione, 5-Bromo-1-methylisatin[1]
InChI InChI=1S/C9H6BrNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3[2]
InChIKey GEEDYJPPYNIZLX-UHFFFAOYSA-N[1][2]
SMILES CN1C2=C(C=C(C=C2)Br)C(=O)C1=O[2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 5-Bromo-1-methylisatin.

Synthesis of 5-Bromo-1-methylisatin

A plausible two-step synthesis involves the bromination of isatin followed by N-methylation.

Step 1: Bromination of Isatin to 5-Bromoisatin

  • Materials: Isatin, Pyridinium bromochromate (PBC), Glacial acetic acid, Diethyl ether, Sodium bicarbonate (aqueous solution), Sodium sulfate.

  • Procedure:

    • To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of acetic acid.

    • Heat the reaction mixture at 90°C on a water bath for 20 minutes with constant stirring.

    • After the reaction is complete, pour the mixture into 100 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with aqueous sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield 5-bromoisatin.

Step 2: N-methylation of 5-Bromoisatin

  • Materials: 5-Bromoisatin, Potassium carbonate, Methyl iodide, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-bromoisatin (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

    • Add potassium carbonate (1.3 mmol) to the solution.

    • Stir the mixture at room temperature until the formation of the isatin anion is complete (cessation of hydrogen evolution).

    • Add methyl iodide (4.0 mmol) to the reaction mixture.

    • Heat the mixture to 70°C under reflux for 1.5 to 2 hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 5-Bromo-1-methylisatin.

Characterization Protocols

Melting Point Determination:

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the crystalline 5-Bromo-1-methylisatin is placed in a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

¹H-NMR Spectroscopy:

  • Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.

  • Procedure:

    • A small amount of 5-Bromo-1-methylisatin is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The ¹H-NMR spectrum is acquired. The resulting spectrum for a derivative shows characteristic peaks, including a singlet for the N-CH₃ protons around 3.21 ppm and aromatic protons in the range of 7.08-7.15 ppm.

Potential Biological Activity and Signaling Pathways

Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties. While specific studies on the detailed signaling pathways of 5-Bromo-1-methylisatin are emerging, the known mechanisms of closely related isatin analogs provide a strong basis for its potential mode of action.

Derivatives of 5-bromoisatin have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.

Plausible Apoptotic Signaling Pathway for 5-Bromo-1-methylisatin:

G cluster_cell Cancer Cell compound 5-Bromo-1-methylisatin bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Inhibits permeabilization bax->mito Promotes permeabilization cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Pro-caspase-9 -> Caspase-9 apoptosome->caspase9 Activation caspase3 Pro-caspase-3 -> Caspase-3 caspase9->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Caption: Plausible intrinsic apoptotic pathway induced by 5-Bromo-1-methylisatin.

This pathway suggests that 5-Bromo-1-methylisatin may inhibit the anti-apoptotic protein Bcl-2 and/or activate the pro-apoptotic protein Bax. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately resulting in apoptosis.

Conclusion

5-Bromo-1-methylisatin is a halogenated and N-alkylated isatin derivative with well-defined physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies. Based on the biological activities of structurally similar compounds, it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of N-Methylated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of N-methylated isatins, a class of compounds that has emerged as a significant scaffold in medicinal chemistry. From the initial isolation of the parent isatin molecule to the synthesis and biological evaluation of its N-methylated derivatives, this document provides a comprehensive overview for researchers in the field.

The Dawn of Isatin Chemistry: An Accidental Discovery

The story of N-methylated isatins begins with the discovery of its parent molecule, isatin (1H-indole-2,3-dione). In 1840, Otto Linné Erdman and Auguste Laurent independently reported the isolation of this bright orange-red crystalline solid. Their work involved the oxidation of the well-known blue dye, indigo, using nitric acid and chromic acid. This discovery laid the foundation for a new class of indole derivatives. Isatin itself is an endogenous compound found in both plants and animals, and it serves as a metabolic derivative of adrenaline in humans.

The isatin core is a privileged scaffold in medicinal chemistry due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. This has led to the development of a vast library of isatin derivatives with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.

The Advent of N-Methylation: Expanding the Chemical Space

With the isatin scaffold established, chemists began to explore its derivatization to modulate its physicochemical and biological properties. One of the earliest and most fundamental modifications was the substitution at the N-1 position of the indole ring. The N-functionalization of the isatin core is readily achieved through the deprotonation of the amino moiety, forming a salt, which is then reacted with an electrophile.

The N-methylation of isatin represents a key step in the development of isatin-based therapeutics. This modification can significantly impact a molecule's lipophilicity, metabolic stability, and target-binding affinity. Early methods for the synthesis of N-methylated isatins relied on classical N-alkylation reactions.

Unveiling the Biological Potential: A Historical Perspective

The exploration of the biological activities of N-methylated isatins has a rich history. One of the early breakthroughs was the discovery of their antiviral properties. Notably, N-methyl isatin-β-4',4'-diethylthiosemicarbazone demonstrated significant inhibitory activity against the human immunodeficiency virus (HIV) by targeting reverse transcriptase and viral structural proteins.

In recent years, the focus has shifted towards the anticancer potential of N-methylated isatins. Structure-activity relationship (SAR) studies have revealed that N-methylation can play a pivotal role in the anticancer and antibacterial activities of isatin derivatives. For instance, certain N-methylated isatin analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic activity of a representative N-methylated isatin derivative against a key cancer-related kinase.

CompoundTargetAssayIC50 (µM)Cell LineReference
5-chloro-1-methyl-1H-indole-2,3-dione derivative (11b)VEGFR-2Kinase Inhibition Assay1.83 ± 0.08-

Experimental Protocols

General Synthesis of N-Methylated Isatins

The following protocol describes a general method for the N-methylation of a substituted isatin, adapted from the literature.

Materials:

  • Substituted Isatin (e.g., 5-chloroisatin) (1.0 eq)

  • Methyl iodide (1.4 eq)

  • Potassium carbonate (K2CO3) (5.0 eq)

  • Acetonitrile (anhydrous)

  • Potassium iodide (catalytic amount)

Procedure:

  • To a solution of the substituted isatin in anhydrous acetonitrile, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add methyl iodide to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure N-methylated isatin.

VEGFR-2 Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of N-methylated isatins against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (N-methylated isatin derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplate

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which measures luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizing the Molecular Landscape

Synthetic Pathway of N-Methylated Isatins

The following diagram illustrates a typical synthetic workflow for the preparation of N-methylated isatin derivatives.

G cluster_start Starting Materials cluster_reaction N-Methylation Reaction cluster_product Product Isatin Substituted Isatin Reaction Reaction Isatin->Reaction MeI Methyl Iodide MeI->Reaction N_Me_Isatin N-Methylated Isatin Reaction->N_Me_Isatin K2CO3, Acetonitrile, Reflux

Caption: Synthetic workflow for N-methylation of isatin.

VEGFR-2 Signaling Pathway Inhibition

N-methylated isatins have been shown to inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The diagram below depicts a simplified representation of this pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Gene Gene Expression (Angiogenesis, Proliferation) PLCg->Gene Akt Akt PI3K->Akt Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds Inhibitor N-Methylated Isatin Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade.

Conclusion and Future Directions

The journey of N-methylated isatins from a laboratory curiosity to a promising class of therapeutic agents highlights the power of chemical derivatization in drug discovery. The addition of a simple methyl group to the isatin core has unlocked a wide array of biological activities, particularly in the realms of virology and oncology. Future research in this area will likely focus on the synthesis of novel N-substituted isatins with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and potential therapeutic applications. The continued exploration of this versatile scaffold holds great promise for the development of new and effective treatments for a range of human diseases.

Methodological & Application

Experimental protocol for N-alkylation of 5-bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the N-Alkylation of 5-Bromoisatin

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated 5-Bromoisatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone scaffold in medicinal chemistry, lauded for their versatile biological activities which span anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2][3] The reactivity of the isatin core allows for extensive functionalization, with modifications at the N-1 position being particularly crucial for modulating pharmacological profiles. N-alkylation not only protects the labile N-H group, enhancing stability towards bases, but also provides a vector for introducing diverse pharmacophoric elements that can profoundly influence a compound's binding affinity, selectivity, and pharmacokinetic properties.[1][3]

The 5-bromoisatin scaffold is of particular strategic value. The bromine atom at the C-5 position serves as a versatile synthetic handle, enabling further structural elaboration through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4][5] This dual-functionality—the ability to modify both the N-1 and C-5 positions—makes N-alkylated 5-bromoisatins powerful intermediates in the synthesis of complex heterocyclic compounds for drug discovery and development.

This guide provides a comprehensive experimental protocol for the N-alkylation of 5-bromoisatin, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, explore critical process parameters, and offer a detailed, field-proven methodology for synthesis, purification, and troubleshooting.

Reaction Mechanism and Scientific Rationale

The N-alkylation of 5-bromoisatin is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the relatively acidic N-H proton of the isatin ring by a suitable base. This generates a highly conjugated and nucleophilic isatin anion.[1][6] This anion then acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) to form the desired N-C bond and a salt byproduct.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel spirooxindole derivatives through 1,3-dipolar cycloaddition reactions using 5-Bromo-1-methylindoline-2,3-dione. The resulting spiro-pyrrolidinyl oxindole scaffolds are of significant interest in drug discovery due to their diverse biological activities, including potent antimicrobial and antifungal properties.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] The unique three-dimensional structure imparted by the spirocyclic center often leads to high affinity and selectivity for biological targets. The 1,3-dipolar cycloaddition reaction is a powerful and highly stereoselective method for the synthesis of these complex scaffolds.[2] This protocol focuses on the reaction of an in-situ generated azomethine ylide with a dipolarophile, initiated by the condensation of this compound with an amino acid. The resulting spiro-pyrrolidinyl oxindoles are valuable for screening in drug development programs, particularly for antimicrobial and antifungal applications.[3]

Key Applications

  • Synthesis of Novel Spirooxindole Libraries: The described protocols can be adapted to generate a diverse library of spirooxindole derivatives for high-throughput screening.

  • Antimicrobial and Antifungal Drug Discovery: The resulting compounds are known to exhibit significant activity against various bacterial and fungal strains, making them promising leads for new anti-infective agents.[3][4]

  • Cancer Research: Spirooxindole derivatives have also shown promise as anticancer agents, and the synthesized compounds can be evaluated for their cytotoxic activity against various cancer cell lines.[1][5]

Experimental Protocols

Protocol 1: General Synthesis of Spiro-pyrrolidinyl Oxindoles via Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol describes a rapid and efficient method for the synthesis of spirooxindoles using microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating.[6]

Materials:

  • This compound

  • Selected α-amino acid (e.g., L-proline or sarcosine)

  • Dipolarophile (e.g., chalcones, maleimides)

  • Methanol (MeOH) or a mixture of Methanol/Water (3:1)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a glass microwave vial, add this compound (0.20 mmol, 1.0 equiv), the chosen α-amino acid (0.2 mmol, 1.0 equiv), and the dipolarophile (0.3 mmol, 1.5 equiv).[6]

  • Add 2 mL of the selected solvent (MeOH or MeOH/H₂O = 3:1).[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 80-120 °C) for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired spirooxindole derivative.[6]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Spiro-pyrrolidinyl Oxindoles via Conventional Heating

This protocol outlines the synthesis of spirooxindoles using traditional reflux conditions.

Materials:

  • This compound

  • Selected α-amino acid (e.g., L-proline or sarcosine)

  • Dipolarophile (e.g., (E)-3-aroyl-acrylic acids)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the appropriate solvent (e.g., methanol or acetonitrile).[7]

  • Stir the reaction mixture at reflux for 2-8 hours. The reaction progress should be monitored by TLC.[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure spirooxindole.

  • Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Protocol 3: Antimicrobial and Antifungal Susceptibility Testing

This protocol provides a general method for evaluating the antimicrobial and antifungal activity of the synthesized spirooxindole derivatives using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized spirooxindole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Gentamicin, Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth medium.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Table 1: Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

EntryIsatin DerivativeAmino AcidDipolarophileSolventMethodYield (%)Reference
15-Bromo-isatinL-prolinetrans-3-benzoyl acrylic acidMethanolReflux, 2h~40-86%
25-Bromo-isatinSarcosine(E)-3-arylidene-2,3-dihydro-8-nitro-4-quinolonesNot specifiedNot specified~90-96%
34-Bromo-isatinGlycine1,4-dihydro-1,4-epoxynaphthaleneMeOH/H₂O (3:1)Microwave, 15 min33%[6]

Table 2: Antimicrobial and Antifungal Activity of Bromo-substituted Spirooxindoles (MIC in µM or µg/mL)

Compound IDOrganismMICStandard DrugMIC (Standard)Reference
21d (R=Br)S. pneumonia0.49 µMCiprofloxacin0.007 µM[3]
21d (R=Br)B. subtilis0.24 µMCiprofloxacin0.007 µM[3]
21d (R=Br)P. aeruginosa7.88 µMCiprofloxacin3.9 µM[3]
21d (R=Br)E. coli6.88 µMCiprofloxacin0.49 µM[3]
Derivative with R=ClB. subtilis12.5 µg/mLGentamicin12.5 µg/mL[3]
Derivative with R=ClE. coli12.5 µg/mLGentamicin12.5 µg/mL[3]
Derivative with R=ClC. oxysporum12.5 µg/mLFluconazole12.5 µg/mL[3]

Visualizations

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction 1,3-Dipolar Cycloaddition cluster_product Product 5_Bromo_1_methylindoline_2_3_dione This compound Azomethine_Ylide In-situ generation of Azomethine Ylide 5_Bromo_1_methylindoline_2_3_dione->Azomethine_Ylide + Amino_Acid α-Amino Acid (e.g., L-Proline) Amino_Acid->Azomethine_Ylide Dipolarophile Dipolarophile (e.g., Chalcone) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition + Azomethine_Ylide->Cycloaddition Spirooxindole Spiro-pyrrolidinyl Oxindole Cycloaddition->Spirooxindole Antimicrobial_Screening_Workflow Start Synthesized Spirooxindole Compound Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Serial_Dilution Serial Dilution in 96-well plate with broth Dissolve->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature (24-48h) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

References

Protocol for dissolving 5-Bromo-1-methylindoline-2,3-dione for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Starting Solubility Search

I'm currently initiating my investigation into the solubility of 5-Bromo-1-methylindoline-2,3-dione. My initial focus is pinpointing its physicochemical characteristics, specifically its behavior in common laboratory solvents. I'll then move on to finding established protocols or application notes that shed light on dissolving this compound.

Deepening Solubility Analysis

I'm now diving deeper into the solubility of this compound. I'm actively seeking quantitative data on its behavior in various solvents and concentrations. I'm also extending my search to include similar compounds. I've begun to draft an experimental protocol for dissolving it and will then compile a data table.

Reviewing Chemical Properties

I've started by examining the available data on this compound, focusing on Sigma-Aldrich's documentation. I've confirmed its solid form, molecular weight (240.05), and CAS number (2058-72-2). I'm still seeking deeper physicochemical details.

Assessing Solubility Data

I have continued my investigation of this compound, specifically regarding solubility. While Sigma-Aldrich offered foundational details, precise solubility data remains elusive. However, related compounds provide hints, suggesting potential solubility in polar aprotic solvents and alcohols. To build a solid protocol, I'll propose a general workflow using solvents like DMSO, DMF, or ethanol, but simultaneously pursue more specific quantitative solubility information.

Exploring Solvent Options

I've been digging deeper into the solubility of this compound. Though a direct value remains elusive, I've compiled a list of promising solvents based on the behavior of related compounds. These include DMSO, DMF, ethanol, acetonitrile, and chloroform, and they seem like a good starting point for further investigation.

Drafting the Application Note

I've taken the previously identified solvents and information on how similar compounds are handled and structured a complete application note and protocol. This now includes detailed experimental procedures, a qualitative solubility data table (given the lack of quantitative data), and a Graphviz diagram with an explanatory caption. I feel confident this addresses the user's request comprehensively.

Application Notes and Protocols for Screening the Antimicrobial Activity of 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The isatin scaffold is a versatile template in medicinal chemistry for the development of new therapeutic agents.[4][5] Modifications at various positions of the isatin ring can lead to significant changes in biological activity. The introduction of a bromine atom at the 5-position, in particular, has been noted in several studies to favorably influence the antimicrobial potential of isatin-based compounds. This document provides detailed application notes and experimental protocols for the comprehensive screening of 5-Bromo-1-methylindoline-2,3-dione for its antimicrobial activity against a panel of clinically relevant bacterial and fungal pathogens.

Principle of Antimicrobial Screening

The preliminary antimicrobial activity of this compound can be qualitatively assessed using the agar well diffusion method. This technique relies on the diffusion of the compound from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[6][7]

For a quantitative assessment, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8][9]

To further characterize the antimicrobial effect as either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11][12] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Data Presentation

The quantitative data obtained from the antimicrobial screening of this compound should be summarized for clear interpretation and comparison. The following table provides a template for presenting the MIC and MBC values.

Test MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Gram-Positive Bacteria
Staphylococcus aureus29213
Bacillus subtilis6633
Enterococcus faecalis29212
Gram-Negative Bacteria
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603
Fungi
Candida albicans10231
Aspergillus niger16404

Experimental Protocols

Agar Well Diffusion Assay

This protocol outlines the preliminary screening of this compound for its antimicrobial activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Prepare MHA or SDA plates and allow them to solidify in a sterile environment.

  • Prepare a stock solution of this compound in DMSO.

  • Inoculate the agar plates uniformly with the test microorganism using a sterile cotton swab to create a lawn culture.

  • Aseptically punch wells in the inoculated agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the this compound solution into the wells.

  • Add sterile DMSO to one well as a negative control.

  • Place a standard antibiotic disc on the agar surface as a positive control.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.

  • Incubate the bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around the wells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8][13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculums (adjusted to ~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Sterile multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of a high-concentration solution of this compound in broth to the first well.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well of the dilution series.

  • The last two wells will serve as a growth control (broth and inoculum) and a sterility control (broth only).

  • Inoculate each well (except the sterility control) with 10 µL of the standardized microbial inoculum.

  • Incubate the plates under appropriate conditions (37°C for 18-24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to assess whether the compound is bactericidal.[10][11]

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile MHA or SDA plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for screening the antimicrobial activity of this compound.

G cluster_prep Preparation cluster_screening Screening & Analysis Compound This compound Stock Solution AgarWell Agar Well Diffusion Assay (Qualitative Screening) Compound->AgarWell BrothMicro Broth Microdilution Assay (MIC Determination) Compound->BrothMicro Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->AgarWell Inoculum->BrothMicro AgarWell->BrothMicro If active MBC MBC Determination BrothMicro->MBC Data Data Analysis & Interpretation MBC->Data

Antimicrobial screening workflow.
Potential Antimicrobial Mechanisms of Action

Isatin derivatives have been reported to exert their antimicrobial effects through various mechanisms. The diagram below illustrates some of the proposed pathways.

G cluster_compound This compound cluster_bacterium Bacterial Cell Isatin Isatin Derivative TyrRS Tyrosyl-tRNA Synthetase Isatin->TyrRS Inhibition CellWall Cell Wall Synthesis Isatin->CellWall Disruption CellMembrane Cell Membrane Integrity Isatin->CellMembrane Disruption ProteinSynth Protein Synthesis TyrRS->ProteinSynth Required for CellGrowth Bacterial Growth & Proliferation CellWall->CellGrowth Essential for CellMembrane->CellGrowth Essential for ProteinSynth->CellGrowth Essential for

Proposed antimicrobial mechanisms.

The potential mechanisms of action for isatin derivatives include the inhibition of essential enzymes like tyrosyl-tRNA synthetase, which is crucial for protein synthesis.[14] Additionally, some derivatives are believed to interfere with bacterial cell wall synthesis and disrupt cell membrane integrity, leading to cell death.[15][16] Further mechanistic studies would be required to elucidate the specific mode of action of this compound.

References

Application Notes: Cell-Based Assays Using 5-bromo-N-methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-N-methylisatin is a synthetic derivative of the natural compound isatin, which has garnered significant interest in medicinal chemistry and drug development. Isatin and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of a bromine atom at the 5-position and a methyl group at the N-1 position can modulate the compound's physicochemical properties and biological efficacy. These modifications have been shown to enhance the cytotoxic effects of isatin derivatives against various cancer cell lines. This document provides detailed protocols for cell-based assays to evaluate the biological activity of 5-bromo-N-methylisatin, focusing on its potential as an anticancer agent.

Mechanism of Action

Isatin derivatives, including 5-bromo-N-methylisatin, are known to exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of various protein kinases that are crucial for cell cycle progression and signal transduction. Notably, isatin derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of these kinases can lead to cell cycle arrest and the suppression of angiogenesis, a critical process for tumor growth and metastasis.

Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key signaling pathways such as the MAPK and PI3K/AKT pathways. The induction of apoptosis by isatin derivatives can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are the executive enzymes of apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of various brominated and N-substituted isatin derivatives against a panel of human cancer cell lines. This data provides a comparative basis for evaluating the efficacy of 5-bromo-N-methylisatin.

Table 1: IC50 Values of Brominated Isatin Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5-bromo-isatin derivativeK562 (Leukemia)2.32[1]
5-bromo-7-methyl-2-oxoindolin-3-ylidene derivativeMultiple Cancer Cell LinesGood Inhibition[2]
5-bromo-isatin-indole hybridHCT-116 (Colon Cancer)2.6[3]
5-bromo-isatin-indole hybridMDA-MB-231 (Breast Cancer)4.7[3]
5-bromo-isatin-indole hybridA-549 (Lung Cancer)7.3[3]
5-bromo-isatin-1,2,4-triazole hybridPANC1 (Pancreatic Cancer)Data available[3]
5-bromo-isatin-1,2,4-triazole hybridHepG2 (Liver Cancer)Data available[3]

Table 2: Inhibitory Activity of Isatin Derivatives against Specific Kinases

CompoundTarget KinaseIC50 (nM)Reference
Brominated isatin derivativesCDK2Not specified[3]
Isatin sulfonamide hybridVEGFR223.10[3]
Isatin-indole hybridCDK2850[3]

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to characterize the biological effects of 5-bromo-N-methylisatin: a cell viability assay (MTT), an apoptosis detection assay (Annexin V-FITC), and a kinase inhibition assay.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • 5-bromo-N-methylisatin

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of 5-bromo-N-methylisatin in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 5-bromo-N-methylisatin. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. When conjugated with a fluorophore like FITC, it allows for the identification of apoptotic cells by flow cytometry. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[7]

Materials:

  • 5-bromo-N-methylisatin

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-bromo-N-methylisatin at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic Protocol)

Principle: This assay measures the ability of 5-bromo-N-methylisatin to inhibit the activity of a specific protein kinase (e.g., CDK2, VEGFR2). The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A common method is a luminescence-based assay that measures the amount of ATP remaining after the reaction.

Materials:

  • 5-bromo-N-methylisatin

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-bromo-N-methylisatin in DMSO.

  • Reaction Setup: In a white, opaque multi-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the kinase and its specific substrate to each well.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol. This typically involves a reagent that depletes the remaining ATP and another that generates a luminescent signal proportional to the amount of ADP produced (which is then converted back to ATP for detection).

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_kinase Kinase Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_angiogenesis Angiogenesis cluster_apoptosis Apoptosis Induction 5-bromo-N-methylisatin 5-bromo-N-methylisatin CDK2 CDK2 5-bromo-N-methylisatin->CDK2 inhibits VEGFR2 VEGFR2 5-bromo-N-methylisatin->VEGFR2 inhibits Bcl-2 Bcl-2 5-bromo-N-methylisatin->Bcl-2 downregulates Caspase Activation Caspase Activation 5-bromo-N-methylisatin->Caspase Activation activates G1/S Arrest G1/S Arrest CDK2->G1/S Arrest leads to Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR2->Inhibition of Angiogenesis leads to Apoptosis Apoptosis Bcl-2->Apoptosis inhibits Caspase Activation->Apoptosis induces

Caption: Signaling pathway of 5-bromo-N-methylisatin.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add 5-bromo-N-methylisatin Incubate_24h_1->Add_Compound Incubate_48h Incubate 24-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570nm Add_DMSO->Measure_Absorbance

Caption: MTT cell viability assay workflow.

Experimental_Workflow_Apoptosis cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plate Treat_Compound Treat with 5-bromo-N-methylisatin Seed_Cells->Treat_Compound Harvest_Cells Harvest Cells Treat_Compound->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC & PI Resuspend_Buffer->Add_Stains Incubate_15min Incubate 15 min Add_Stains->Incubate_15min Flow_Cytometry Analyze by Flow Cytometry Incubate_15min->Flow_Cytometry

Caption: Apoptosis assay workflow.

References

Application Notes and Protocols: Synthesis of Novel Spiropyrrolidines from 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel spiropyrrolidine-oxindoles through a one-pot, three-component 1,3-dipolar cycloaddition reaction. The synthesis utilizes 5-Bromo-1-methylindoline-2,3-dione, an amino acid (s-methylglycine or sarcosine), and a dipolarophile as the key reactants. Spirooxindoles are a significant class of heterocyclic compounds that form the core structure of many natural products and exhibit a wide range of biological activities, making them attractive targets in drug discovery.[1][2] The described methodology offers an efficient and regioselective route to novel spiropyrrolidine derivatives.

Introduction

Spirooxindole moieties are privileged scaffolds in medicinal chemistry, found in various alkaloids and demonstrating antimicrobial, antitumor, and human NKI receptor inhibitor activities.[2] The fusion of a pyrrolidine ring at the C3 position of the oxindole core to create a spiro-pyrrolidinyl-oxindole system has been a particularly fruitful strategy for the generation of molecular diversity and the discovery of new bioactive compounds.[1][2][3]

The 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene is a powerful and highly convergent method for the construction of the pyrrolidine ring system in a stereocontrolled manner.[4][5] In this protocol, the azomethine ylide is generated in situ from the condensation of this compound and an amino acid, which then undergoes a cycloaddition reaction with a dipolarophile.[2][6] This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple starting materials.

Reaction Scheme

The general reaction scheme for the synthesis of novel spiropyrrolidines is depicted below. The reaction proceeds via the in situ formation of an azomethine ylide from this compound and sarcosine, followed by a 1,3-dipolar cycloaddition with a chalcone derivative (a dipolarophile).

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 In situ generation of Azomethine Ylide R1->P1 R2 Sarcosine R2->P1 R3 Dipolarophile (e.g., Chalcone) P2 1,3-Dipolar Cycloaddition R3->P2 P1->P2 Prod Novel Spiropyrrolidine-oxindole P2->Prod

Caption: General workflow for the synthesis of spiropyrrolidines.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of spiropyrrolidine-oxindoles using various substituted isatins and dipolarophiles, analogous to the proposed synthesis. These values are based on literature reports of similar reactions and serve as a benchmark for the expected outcomes.[2]

EntryIsatin DerivativeDipolarophile (Chalcone)SolventReaction Time (h)Yield (%)
1IsatinChalconeMethanol685
25-Bromo-isatin4-Methoxy-chalconeMethanol782
35-Nitro-isatin4-Chloro-chalconeMethanol590
41-Methyl-isatinChalconeMethanol688
55-Chloro-isatin4-Nitro-chalconeMethanol592

Experimental Protocols

Materials and Methods

  • This compound

  • Sarcosine (N-methylglycine)

  • Substituted chalcone (dipolarophile)

  • Methanol (reagent grade)

  • Stirring hotplate

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel, 60-120 mesh)

  • Rotary evaporator

General Procedure for the Synthesis of Novel Spiropyrrolidines

  • Reaction Setup: To a solution of this compound (1 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add the substituted chalcone (1 mmol).

  • Addition of Amino Acid: To the stirred solution, add sarcosine (1.2 mmol).

  • Reaction Progression: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction (typically 5-8 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure spiropyrrolidine-oxindole derivative.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the key steps and considerations in the experimental workflow for the synthesis and characterization of the target spiropyrrolidines.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: This compound, Chalcone, Sarcosine in Methanol B Reflux Reaction Mixture A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Solvent Evaporation D->E F Column Chromatography E->F G Spectroscopic Characterization (NMR, MS) F->G H Purity Assessment G->H

Caption: Experimental workflow from synthesis to analysis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of novel spiropyrrolidine-oxindoles from this compound. This multicomponent 1,3-dipolar cycloaddition reaction is a valuable tool for the generation of diverse libraries of complex heterocyclic compounds for biological screening and drug discovery programs. The reaction is generally high-yielding and allows for the introduction of various substituents on the spiropyrrolidine ring, enabling the fine-tuning of physicochemical and pharmacological properties.

References

5-Bromo-1-methylindoline-2,3-dione: A Versatile Building Block for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methylindoline-2,3-dione, also known as 5-bromo-1-methylisatin, is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive ketone group at the C-3 position and an electron-deficient aromatic ring, make it an ideal substrate for various organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology, virology, and microbiology.

Applications in Organic Synthesis

This compound is extensively utilized in the construction of complex molecular architectures, most notably spirooxindoles. These spirocyclic compounds, where a spiro atom connects the oxindole moiety to another ring system, are of significant interest due to their presence in numerous natural products and their diverse pharmacological activities. Key synthetic strategies employing this compound include:

  • Multicomponent Reactions (MCRs): This atom-economical approach allows for the synthesis of complex molecules in a single step from three or more reactants. This compound is an excellent substrate for MCRs, leading to the formation of diverse heterocyclic systems.

  • 1,3-Dipolar Cycloaddition Reactions: The enone system within the isatin core readily participates in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to afford spiro-pyrrolidinyl oxindoles.

  • Condensation Reactions: The reactive C-3 carbonyl group undergoes condensation with a variety of nucleophiles, including amines and active methylene compounds, to form a wide range of derivatives.

The incorporation of the 5-bromo-1-methylisatin scaffold has been shown to impart significant biological activities to the resulting molecules.

Biological Significance of Synthesized Derivatives

Derivatives synthesized from this compound have demonstrated promising activities against a range of diseases:

  • Anticancer Activity: Many spirooxindole derivatives exhibit potent cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3][4][5]

  • Antiviral Activity: Isatin derivatives have been recognized as a class of compounds with broad-spectrum antiviral properties.[6][7][8]

  • Antimicrobial Activity: The versatile scaffold of this compound has been utilized to synthesize compounds with significant antibacterial and antifungal activities.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Synthesis of Spiro[indoline-3,5′-[2][14]epoxybenzo[f]pyrrolo[2,1-a]isoindol]-2-one Derivatives via Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a spirooxindole derivative through a microwave-assisted 1,3-dipolar cycloaddition reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound p1 5-Bromo-1′,2′,3′,5a',6′,11′,11a',11b'-octahydrospiro [indoline-3,5′-[6,11]epoxybenzo[f]pyrrolo [2,1-a]isoindol]-2-one r1->p1 r2 Proline r2->p1 r3 1,4-dihydro-1,4-epoxynaphthalene r3->p1 c1 MeOH/H2O (3:1) c2 Microwave, 70 °C, 15 min

Figure 1: Synthesis of a Spirooxindole Derivative.

Materials:

  • This compound (0.20 mmol, 1.0 equiv)

  • Proline (0.2 mmol, 1.0 equiv)

  • 1,4-dihydro-1,4-epoxynaphthalene (0.3 mmol, 1.5 equiv)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Glass vial

  • Monowave microwave synthesis reactor

Procedure:

  • To a glass vial, add this compound (48.0 mg, 0.20 mmol), proline (23.0 mg, 0.2 mmol), and 1,4-dihydro-1,4-epoxynaphthalene (42.6 mg, 0.3 mmol).

  • Add 2 mL of a MeOH/H₂O (3:1) solvent mixture to the vial.

  • Place the resulting mixture in a monowave 200 microwave synthesis reactor.

  • Stir the reaction mixture at 70 °C for 15 minutes under air.[14]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (1:1) eluent system to afford the desired product as a white solid.[14]

Expected Yield: 84%[14]

Protocol 2: Synthesis of 5-Bromo-isatin based Pyrimidine Derivatives

This protocol outlines a multi-step synthesis of pyrimidine derivatives starting from 5-bromoisatin.

Reaction Workflow:

G start 5-Bromoisatin + 4-Aminoacetophenone step1 Reflux in Ethanol (Glacial Acetic Acid catalyst) start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Stir with Substituted Aromatic Aldehyde in Ethanol (10% NaOH) intermediate1->step2 intermediate2 Chalcone Derivative step2->intermediate2 step3 Reflux with Guanidine HCl in Ethanol (KOH) intermediate2->step3 product Pyrimidine Derivative step3->product G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PLCg PLCγ P->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

References

Application Notes and Protocols for the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques and detailed experimental protocols for the development of kinase inhibitors. This document is intended to serve as a practical guide for researchers in academic and industrial settings who are actively involved in the discovery and preclinical evaluation of novel kinase-targeted therapies.

Introduction to Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1]

The process of developing a kinase inhibitor is a multi-step endeavor that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical characterization. This process involves a combination of biochemical, cell-based, and in vivo assays to assess the potency, selectivity, and efficacy of potential drug candidates.

Key Strategies in Kinase Inhibitor Development

Several strategies are employed to identify and optimize kinase inhibitors:

  • Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target kinase to design inhibitors with high affinity and selectivity. By understanding the interactions between the inhibitor and the kinase's active site, medicinal chemists can rationally design molecules with improved properties.

  • Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target kinase. These initial hits are then optimized and linked together to generate more potent and selective lead compounds.

  • High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific kinase target to identify initial "hits." This is a common starting point for many drug discovery programs.

  • Covalent Inhibition: Covalent inhibitors form a permanent bond with a specific amino acid residue within the kinase, often a cysteine. This can lead to prolonged target inhibition and high potency.

  • Allosteric Inhibition: Instead of binding to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase, inducing a conformational change that inactivates the enzyme. This can offer greater selectivity compared to traditional ATP-competitive inhibitors.[2]

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target kinase, leading to its degradation by the proteasome. This approach offers a catalytic mode of action and can overcome resistance mechanisms associated with traditional inhibitors.[3]

Key Signaling Pathways Targeted by Kinase Inhibitors

Several key signaling pathways are frequently dysregulated in cancer and are the focus of kinase inhibitor development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[4][5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

A simplified diagram of the EGFR signaling pathway.
Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[6][7]

Bcr_Abl_Signaling_Pathway BcrAbl Bcr-Abl Grb2 Grb2 BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Decreased Apoptosis Akt->Apoptosis STAT5->Apoptosis

Key downstream signaling pathways activated by Bcr-Abl.
BRAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that regulates cell growth and division. Mutations in BRAF, a key component of this pathway, are found in a significant percentage of melanomas and other cancers.[8][9]

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

The BRAF/MEK/ERK (MAPK) signaling cascade.

Experimental Protocols

Detailed protocols for key assays used in kinase inhibitor development are provided below.

In Vitro Kinase Assays

In vitro kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11][12]

ADP_Glo_Workflow Start Start: Kinase Reaction AddReagent Add ADP-Glo™ Reagent Start->AddReagent Kinase + Substrate + ATP + Inhibitor Incubate1 Incubate (40 min, RT) AddReagent->Incubate1 Terminate kinase reaction, deplete remaining ATP AddDetection Add Kinase Detection Reagent Incubate1->AddDetection Incubate2 Incubate (30-60 min, RT) AddDetection->Incubate2 Convert ADP to ATP, generate light Read Read Luminescence Incubate2->Read

Workflow for the ADP-Glo™ luminescence-based kinase assay.

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration gradient.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted test inhibitor or vehicle (DMSO) to each well.

    • Add 2 µL of the kinase enzyme solution in kinase reaction buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding, resulting in a decrease in the FRET signal.[8][13]

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound by serial dilution in DMSO and then dilute into the appropriate kinase buffer.

    • Prepare a 2X solution of the kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the fluorescently labeled kinase tracer in kinase buffer.

  • Assay Setup (in a 384-well plate):

    • Add 5 µL of the 4X test compound or vehicle control to each well.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 4X tracer to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Determine the percent inhibition and IC50 values as described for the luminescence assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of kinase inhibitors in a more physiologically relevant context.

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15]

Cell_Viability_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Kinase Inhibitor Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AddReagent Add Viability Reagent (MTT or CellTiter-Glo®) Incubate->AddReagent Incubate2 Incubate (per protocol) AddReagent->Incubate2 Read Read Absorbance or Luminescence Incubate2->Read

General workflow for a cell viability assay.

Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent directly to the wells.

  • Data Acquisition and Analysis:

    • For MTT assay: Read the absorbance at a wavelength of 570 nm.

    • For CellTiter-Glo® assay: Read the luminescence.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western blotting is used to assess the effect of a kinase inhibitor on the phosphorylation of its target kinase and downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

In Vivo Efficacy Studies

In vivo models, such as xenografts in immunodeficient mice, are essential for evaluating the anti-tumor efficacy of a kinase inhibitor.[16]

Protocol (General Xenograft Model):

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the kinase inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Data Presentation

Quantitative data from kinase inhibitor studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of Selected Kinase Inhibitors
Kinase InhibitorTarget Kinase(s)IC50 (nM)Assay TypeReference
GefitinibEGFR37Cell-free[17]
ErlotinibEGFR2Cell-freeN/A
LapatinibEGFR, HER210.8, 9.2Cell-freeN/A
ImatinibBcr-Abl, c-Kit, PDGFR100-600Cell-free[17]
DasatinibBcr-Abl, SRC family<1Cell-free[18]
NilotinibBcr-Abl20Cell-free[18]
VemurafenibBRAF V600E31Cell-freeN/A
DabrafenibBRAF V600E0.8Cell-freeN/A
TrametinibMEK1/20.7, 0.9Cell-freeN/A
SunitinibVEGFRs, PDGFRs, c-Kit2-87Cell-free[18]
SorafenibVEGFRs, PDGFRs, Raf90, 58, 6Cell-free[18]
PazopanibVEGFRs, PDGFRs, c-Kit10-84Cell-based[17]
RuxolitinibJAK1/23.3, 2.8Cell-free[17]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of Selected Kinase Inhibitors in Xenograft Models
Kinase InhibitorCancer TypeXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
GefitinibNon-Small Cell Lung CancerNCI-H322150 mg/kg, p.o., qd60%N/A
ErlotinibPancreatic CancerBxPC-3100 mg/kg, p.o., qd55%N/A
ImatinibChronic Myeloid LeukemiaK56250 mg/kg, p.o., qd>90%N/A
VemurafenibMelanomaA375 (BRAF V600E)50 mg/kg, p.o., bidSignificant tumor regressionN/A
SunitinibRenal Cell CarcinomaCaki-140 mg/kg, p.o., qd75%
DovitinibGastrointestinal Stromal TumorGIST-T140 mg/kg, p.o., qdSignificant tumor regression[16]

Note: TGI values are highly dependent on the specific model, dosing, and duration of the study.

Conclusion

The development of kinase inhibitors is a dynamic and rapidly evolving field. The application of modern drug discovery techniques, coupled with a robust suite of in vitro and in vivo assays, is essential for the successful identification and optimization of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to design and execute their own kinase inhibitor development programs. Careful attention to experimental detail and data interpretation will be critical for advancing new kinase-targeted therapies to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Bromo-1-methylindoline-2,3-dione by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Ethanol is a frequently cited and effective solvent for the recrystallization of this compound, yielding orange crystals suitable for analysis.[1][2] Other solvents like methanol or glacial acetic acid have been used for similar isatin derivatives.[3][4]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated, cools too quickly, or if there are significant impurities.[5][6] To resolve this, try the following:

  • Return the flask to the heat source.

  • Add a small amount of additional hot solvent to fully redissolve the oil.[5][7]

  • Allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hot plate that is turned off to slow the rate of cooling.[7]

Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve recovery?

A3: A low yield is one of the most common issues in recrystallization.[7] Potential causes include:

  • Using too much solvent: This is the most frequent reason for poor yield, as a significant amount of the compound remains dissolved in the mother liquor.[5][7][8] To fix this, you can evaporate some of the solvent and attempt the crystallization again.[7]

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.[6]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.[6]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[8]

Q4: No crystals are forming, even after the solution has cooled completely. What steps can I take?

A4: A failure to crystallize may be due to supersaturation or using an excessive amount of solvent.[7][8] You can induce crystallization by:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide a surface for crystals to begin forming.[8]

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[8]

  • Reducing solvent volume: If too much solvent was used, you may need to heat the solution again to boil off some of the solvent, making it more concentrated, and then allow it to cool again.[5][7]

Q5: The crystallization is happening too quickly. Why is this a problem and how can I prevent it?

A5: Rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of the purification.[5] An ideal crystallization should occur over a period of about 20 minutes.[5] To slow it down:

  • Reheat the solution and add a small amount of extra solvent (1-2 mL).[5]

  • Ensure the solution cools slowly by insulating the flask or placing it on a surface that does not draw heat away quickly, like a wooden block or paper towels.[5]

Quantitative Data Summary

The following table summarizes key data for the recrystallization of this compound.

ParameterValueRecrystallization SolventReference
Yield 69%Ethanol[1][2]
Melting Point 173 °C (446 K)Ethanol[1][2]
Appearance Orange CrystalsEthanol[1][2]

Experimental Protocol: Recrystallization from Ethanol

This protocol is adapted from established procedures for the purification of this compound.[1][2]

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is just completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them over a beaker of boiling solvent. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Rapid cooling can lead to the formation of small, impure crystals.[5] Once the flask has reached room temperature, you can place it in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[8]

  • Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator. The final product should be orange crystals with a melting point of approximately 173 °C.[1][2]

Visual Guides

Recrystallization_Workflow cluster_workflow Recrystallization Workflow start Start with Crude This compound dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve hot_filt 2. Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filt cool 3. Cool Slowly to Room Temperature hot_filt->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Ice-Cold Ethanol vac_filt->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Common Recrystallization Issues problem Problem Encountered oiling Compound 'Oils Out' problem->oiling Is it an oil? low_yield Low Yield problem->low_yield Is recovery poor? no_crystals No Crystals Form problem->no_crystals Is solution clear? solution_oil 1. Reheat solution 2. Add more hot solvent 3. Cool very slowly oiling->solution_oil solution_yield 1. Use less solvent initially 2. Evaporate some solvent 3. Ensure complete cooling low_yield->solution_yield solution_no_xtal 1. Scratch inner flask surface 2. Add a seed crystal 3. Reduce solvent volume no_crystals->solution_no_xtal

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Overcoming Challenges in the N-methylation of 5-bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common challenges encountered during the N-methylation of 5-bromoisatin. The information is presented in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide & FAQs

Q1: Why is my yield of N-methyl-5-bromoisatin consistently low, and how can I improve it?

Low yields in this reaction are common and can stem from several factors. A systematic approach to troubleshooting can significantly improve your results.

  • Incomplete Deprotonation: The reaction begins with the deprotonation of the N-H bond on the isatin ring to form an anion, which then acts as the nucleophile. If the base used is not strong enough or is used in insufficient quantity, this initial step will be inefficient, leading to poor yields.[1]

    • Solution: Employ a suitable base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The reaction should be conducted in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] For a weaker base like K₂CO₃, using a slight excess can be beneficial. For isatins with electron-withdrawing groups like 5-bromoisatin, a stronger base such as NaH may be necessary to enhance nucleophilicity.[1]

  • Inactive Methylating Agent: The methylating agent, commonly methyl iodide (CH₃I) or dimethyl sulfate, can degrade over time.

    • Solution: Use a fresh supply of the methylating agent. Methyl iodide is particularly sensitive to light and should be stored appropriately to prevent degradation.[1]

  • Suboptimal Reaction Temperature: The reaction rate may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the rate of reaction. However, excessive heat can promote the formation of side products.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 3 minutes) and improve yields to as high as 95%.[2]

  • Substituent Effects: The electron-withdrawing nature of the bromine atom at the 5-position decreases the nucleophilicity of the nitrogen atom, making the N-methylation reaction more challenging compared to unsubstituted isatin.[1]

    • Solution: This effect can be overcome by using a stronger base (e.g., NaH) and/or a more reactive methylating agent to facilitate the reaction.[1]

Q2: After workup, my product is an oily or gummy substance instead of the expected solid. How can I resolve this?

The expected product, N-methyl-5-bromoisatin, is an orange-red crystalline solid with a melting point of 172-173°C.[3][4] If you obtain an oil, it is likely due to impurities or residual solvent.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO, which are excellent for this reaction, can be difficult to remove completely and may result in an oily product.[1]

    • Solution: To remove residual DMF, consider adding a solvent like toluene or heptane to the crude product and evaporating it under reduced pressure. This process, known as azeotropic removal, can help carry over the high-boiling solvent.

  • Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.

    • Solution: Purify the crude product. Recrystallization from methanol is reported to yield orange-red needles of the pure N-methyl derivative.[3][4] If recrystallization is ineffective, column chromatography is a reliable alternative for separating the desired product from impurities.[5]

Q3: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side reactions, and how can they be minimized?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • O-Alkylation vs. N-Alkylation: Isatin has two potential sites for alkylation: the nitrogen (N-alkylation) and the oxygen of the carbonyl group (O-alkylation). While N-alkylation is generally favored, reaction conditions can influence the outcome. O-alkylation can lead to undesired byproducts.

    • Mitigation: Using a polar aprotic solvent like DMF promotes N-alkylation. The choice of base is also critical; potassium carbonate often provides good selectivity for N-alkylation.[1]

  • Reactions with Solvent: Certain solvents can participate in side reactions.

    • Mitigation: If you observe side reactions specifically when using DMSO, consider switching to an alternative polar aprotic solvent like DMF or acetonitrile.[1]

Data Presentation

Table 1: Comparison of N-Methylation Protocols for Isatin Derivatives

ProtocolMethylating AgentBase/CatalystSolventTemperature (°C)TimeReported Yield (%)
Classical (Conventional Heating) Methyl IodideK₂CO₃DMF701.5 - 2 h~80
Classical (Microwave) Methyl IodideK₂CO₃DMFNot Specified3 min95
Phase-Transfer Catalysis (PTC) Alkyl BromideK₂CO₃ / TBAB*DMFRoom Temp48 h~80
Selectfluor-Mediated DMSOSelectfluorDMSO100Not SpecifiedNot Specified

*TBAB: Tetra-n-butylammonium bromide. Data is generalized from isatin N-alkylation studies.[2][6]

Experimental Protocols

Protocol 1: Classical N-Methylation of 5-Bromoisatin (Conventional Heating)

This protocol is a reliable and widely used method for the N-methylation of isatin derivatives.[2]

  • Reagents and Materials:

    • 5-Bromoisatin (1.0 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.3 mmol)

    • Methyl Iodide (CH₃I) (4.0 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (5-10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 5-bromoisatin in anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Stir the mixture at room temperature. The formation of the isatin anion is often indicated by a color change.

    • Carefully add methyl iodide to the reaction mixture.

    • Heat the mixture to 70°C and maintain for 1.5 to 2 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

    • Dry the crude product.

    • Purify the crude N-methyl-5-bromoisatin by recrystallization from methanol to obtain pure orange-red needles.[2][3][4]

Protocol 2: Purification by Column Chromatography

If recrystallization fails to yield a pure product, column chromatography is the recommended method.[5]

  • Preparation:

    • Select an appropriate solvent system (eluent) by testing the separation on a TLC plate. A mixture of hexane and ethyl acetate is a common starting point.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack a chromatography column with the slurry.

  • Procedure:

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Step:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-methyl-5-bromoisatin.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 5-Bromoisatin + Base (e.g., K₂CO₃) + Methylating Agent (CH₃I) Reaction Deprotonation & Nucleophilic Attack (DMF, 70°C) Start->Reaction Workup Quench with Water & Filtration Reaction->Workup Purify Recrystallization (MeOH) or Column Chromatography Workup->Purify Product Pure N-methyl-5-bromoisatin Purify->Product

Caption: General workflow for the N-methylation of 5-bromoisatin.

Troubleshooting_Tree Start Experiment Complete Problem What is the issue? Start->Problem LowYield Low Yield Problem->LowYield Yield OilyProduct Oily/Gummy Product Problem->OilyProduct Physical Form ImpureProduct Impure (Multiple TLC spots) Problem->ImpureProduct Purity Sol_Yield1 Use stronger/excess base (NaH) Increase temperature Use fresh methyl iodide LowYield->Sol_Yield1 Sol_Oily1 Azeotrope with toluene Purify via recrystallization (MeOH) or column chromatography OilyProduct->Sol_Oily1 Sol_Impure1 Optimize base/solvent choice (K₂CO₃/DMF) Purify via column chromatography ImpureProduct->Sol_Impure1 Success Problem Solved Sol_Yield1->Success Sol_Oily1->Success Sol_Impure1->Success

Caption: Decision tree for troubleshooting N-methylation issues.

References

Stability of 5-Bromo-1-methylindoline-2,3-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromo-1-methylindoline-2,3-dione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the γ-lactam ring (the five-membered ring containing the nitrogen atom). This reaction results in the opening of the ring to form the corresponding 5-bromo-N-methylisatinic acid. This is a common degradation route for isatin and its derivatives.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. The hydrolysis of the isatin core is known to be catalyzed by both acid and base. Generally, the compound will exhibit its greatest stability at a neutral or near-neutral pH. Under strongly acidic or, particularly, alkaline conditions, the rate of hydrolysis increases significantly. Studies on the closely related compound, N-methylisatin, show a complex relationship between the rate of hydrolysis and pH, with both first- and second-order dependence on the hydroxide ion concentration in alkaline solutions.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The expected primary degradation product is 5-bromo-N-methylisatinic acid, formed through the hydrolytic cleavage of the C2-N1 amide bond in the indoline-2,3-dione ring.

Q4: Are there any visual indicators of degradation?

A4: While not a definitive measure of degradation, a change in the color or clarity of the solution may indicate chemical changes. This compound solutions are typically colored. Any significant color change or the formation of a precipitate could suggest degradation or solubility issues. However, analytical techniques such as HPLC are necessary for quantitative assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low assay values or loss of biological activity. Degradation of the compound due to inappropriate pH or prolonged storage in an aqueous solution.Prepare fresh solutions before use. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH and store at low temperatures (2-8 °C) for a short duration. For long-term storage, consider non-aqueous solvents or storing the compound in its solid form.
Precipitate forms in the aqueous solution. The concentration of the compound exceeds its solubility in the aqueous medium. The pH of the solution may also affect solubility.Determine the solubility of this compound in your specific buffer system. Consider using a co-solvent such as DMSO or ethanol to increase solubility before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experimental replicates. Variable stability of the compound under slightly different experimental conditions (e.g., minor pH shifts, temperature fluctuations).Strictly control the pH and temperature of your experiments. Use freshly prepared solutions for each replicate whenever possible.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.Perform a forced degradation study to identify the retention times of potential degradation products. This will help in developing a stability-indicating HPLC method.

Quantitative Stability Data

Disclaimer: The following quantitative data is based on studies of N-methylisatin, a close structural analog of this compound. The 5-bromo substituent may influence the exact rates of hydrolysis, but the general trends are expected to be similar.

Parameter Condition Value/Observation
Hydrolysis Kinetics Alkaline conditionsPseudo-first-order kinetics.
Effect of pH Alkaline pHThe rate of hydrolysis increases significantly with increasing pH.
Effect of Organic Co-solvents Increasing concentrations of organic solvents (e.g., DMSO, DMA)The rate of hydrolysis generally decreases.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Note: Base hydrolysis is typically much faster.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to a final concentration of approximately 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Formic acid in water. - Mobile Phase B: Acetonitrile. - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. - Flow Rate: 1.0 mL/min. - Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound). - Injection Volume: 10 µL. - Column Temperature: 30°C.

Note: This is a starting point, and the method may require optimization for the specific compound and its degradation products.

Visualizations

degradation_pathway compound This compound intermediate Tetrahedral Intermediate compound->intermediate H2O (Hydrolysis) product 5-bromo-N-methylisatinic acid intermediate->product Ring Opening

Caption: Hydrolysis of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Oxidation Oxidation Oxidation->Analysis Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Neutral Stock->Oxidation Data Evaluate Stability Profile Analysis->Data

Caption: Workflow for Forced Degradation Study.

Technical Support Center: 1,3-Dipolar Cycloaddition with Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dipolar cycloaddition reactions involving isatin derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental challenges in the synthesis of spirooxindole scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of spirooxindoles via the [3+2] cycloaddition of isatin-derived azomethine ylides.

Q1: My reaction is resulting in a low or no yield of the desired spirooxindole product. What are the common causes and how can I resolve this?

A: Low product yield is a frequent issue that can often be traced back to the inefficient generation of the key azomethine ylide intermediate or low reactivity of the chosen dipolarophile.

  • Inefficient Azomethine Ylide Generation: The in situ formation of the azomethine ylide via decarboxylative condensation of isatin and an α-amino acid is a critical step.[1][2]

    • Solution 1: Check Reagent Quality: Ensure the α-amino acid (e.g., L-proline, sarcosine) is fresh and of high purity. Degradation of the amino acid can halt the reaction.

    • Solution 2: Optimize Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are often effective as they facilitate both the condensation and decarboxylation steps.[1][3] In some cases, green solvents like water or ionic liquids have been shown to improve yields.[4][5] A preliminary solvent screen is highly recommended (see Table 1).

    • Solution 3: Adjust Temperature: Many of these reactions require heating to reflux to ensure efficient decarboxylation and ylide formation.[6][7] If refluxing in a standard solvent is ineffective, consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[8][9]

  • Low Dipolarophile Reactivity: The electronic nature of the dipolarophile plays a significant role.

    • Solution: Electron-deficient alkenes (e.g., those bearing ketone, ester, nitro, or cyano groups) are generally more reactive towards the HOMO of the azomethine ylide.[6][10] If you are using an electron-neutral or electron-rich dipolarophile, the reaction may require more forcing conditions or a catalyst.

  • Decomposition: Starting materials, intermediates, or the final product may decompose under prolonged heating.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the work-up promptly to avoid degradation.

Q2: I am obtaining a mixture of diastereomers or regioisomers. How can I improve the stereoselectivity of the reaction?

A: Achieving high stereoselectivity is key to the utility of this reaction. Selectivity is influenced by solvent, temperature, and the specific substrates used.

  • Diastereoselectivity: The formation of multiple diastereomers is common, arising from different modes of approach (exo/endo) of the dipolarophile to the azomethine ylide.[10]

    • Solution 1: Solvent Optimization: The polarity and protic nature of the solvent can influence the transition state geometry. El-Tahawy et al. noted that both regioselectivity and stereoselectivity were strongly influenced by solvent properties.[8] Switching from ethanol to a less polar solvent like THF or toluene, or vice-versa, can sometimes favor the formation of a single diastereomer.[1]

    • Solution 2: Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. However, this may come at the cost of a lower reaction rate.

    • Solution 3: Use of Catalysts: For asymmetric synthesis, chiral catalysts are essential. Bifunctional hydrogen-bonding catalysts, such as those based on thiourea or squaramide, have been shown to provide excellent enantioselectivity and diastereoselectivity.[11] Chiral N,N′-dioxide–nickel(II) complexes have also been used effectively.[12]

  • Regioselectivity: The reaction of unsymmetrical dipolarophiles can lead to two different regioisomers.

    • Solution: Regioselectivity is primarily governed by the electronic and steric properties of the reactants, often explained by frontier molecular orbital (FMO) theory.[10] The reaction typically proceeds via the nucleophilic carbon of the ylide attacking the more electrophilic and less sterically hindered carbon of the dipolarophile.[10] In some cases, additives can be used to control regioselectivity. For instance, using water as an additive can favor one regioisomer, while an acid additive like 4-nitrobenzoic acid can favor the other.[13]

Q3: My reaction mixture is complex, showing multiple spots on TLC, and purification is difficult. What are the likely side reactions?

A: The formation of a complex mixture often indicates the presence of side reactions or decomposition.

  • Common Side Reactions:

    • Dimerization of Azomethine Ylide: In the absence of a sufficiently reactive dipolarophile, the generated azomethine ylide can react with itself.

    • Michael Addition: If the dipolarophile is a Michael acceptor, a competitive Michael addition reaction can sometimes occur instead of the desired cycloaddition.

    • Isatin-related Side Products: Isatin itself can undergo various side reactions under thermal or acidic/basic conditions.[14]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the dipolarophile to ensure the azomethine ylide is trapped as it is formed.[7]

    • Optimize Reaction Time: As mentioned previously, avoid unnecessarily long reaction times to minimize the decomposition of reactants and products.

    • Purification: If a complex mixture is unavoidable, careful column chromatography is typically required for separation. In some cases, products can be isolated by simple filtration or recrystallization, which is highly advantageous.[15][16]

Quantitative Data on Reaction Optimization

The following table summarizes the effect of different solvents on a model 1,3-dipolar cycloaddition reaction, highlighting the importance of solvent screening.

Table 1: Effect of Solvent on the 1,3-Dipolar Cycloaddition of Isatin, L-proline, and a Chalcone Derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
1Methanol (MeOH)Reflux680>99:1[3][7]
2Ethanol (EtOH)Reflux585>99:1[7]
3Acetonitrile (MeCN)Reflux106595:5[1]
4Tetrahydrofuran (THF)Reflux124090:10[1][4]
5TolueneReflux12<2085:15[1][4]
6Water100478>99:1[4]

Data is compiled and representative of typical results found in the literature. Actual results will vary based on specific substrates.

Experimental Protocols & Workflows

A general experimental workflow and a detailed protocol for a typical reaction are provided below.

Protocol: Three-Component Synthesis of a Pyrrolizidine Spirooxindole [7]

This protocol describes a representative one-pot synthesis using isatin, L-proline, and a chalcone.

  • Reagents & Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chalcone derivative (1.0 mmol, 1.0 eq.), isatin (1.3 mmol, 1.3 eq.), and L-proline (1.3 mmol, 1.3 eq.).

    • Add absolute ethanol (15-20 mL) as the solvent.

  • Reaction:

    • Stir the mixture at room temperature for 5-10 minutes to ensure adequate mixing.

    • Heat the reaction mixture to reflux (approximately 80 °C) using an oil bath.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the chalcone starting material is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • In many cases, the spirooxindole product will precipitate out of the solution. Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry) to confirm its structure and stereochemistry.

References

How to avoid side reactions in 5-Bromo-1-methylindoline-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions and optimize the synthesis of 5-Bromo-1-methylindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical steps?

The most prevalent method involves a two-stage process. First, 5-Bromoisatin is synthesized from 4-bromoaniline using the Sandmeyer isatin synthesis.[1][2][3] This involves reacting the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid (e.g., sulfuric acid).[4][5] The second stage is the N-methylation of the 5-Bromoisatin intermediate to yield the final product, this compound.[6]

Q2: My reaction is producing a significant amount of dark, intractable tar. What causes this and how can I prevent it?

Tar formation is a common issue resulting from the decomposition of starting materials or intermediates under harsh conditions, such as high temperatures and strong acids.[7] To prevent this, ensure the complete dissolution of the aniline starting material in acid before heating the reaction mixture.[5][7] Additionally, carefully control the temperature during the addition of the isonitrosoacetanilide intermediate to the cyclization acid.[5]

Q3: The yield of my final product is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete formation of the isonitrosoacetanilide intermediate: This can be caused by impure starting materials or non-optimal reaction time and temperature.[7]

  • Poor solubility of the intermediate: Intermediates with high lipophilicity may not be fully soluble in the aqueous sulfuric acid used for cyclization, leading to incomplete reaction.[8] Using an alternative acid like methanesulfonic acid can improve solubility and yield in such cases.[8]

  • Product loss during workup: Significant amounts of the product can be lost during purification steps.[7]

Q4: I've identified the corresponding isatin oxime as a major impurity. How can I minimize its formation?

The isatin oxime is a common byproduct formed during the acid-catalyzed cyclization step.[7][9] Its formation can be minimized by adding a "decoy agent," which is typically a carbonyl compound like an aldehyde or ketone, during the quenching or extraction phase of the reaction workup.[7][9]

Q5: My product appears to have undergone sulfonation. How can this be avoided?

Sulfonation of the aromatic ring is a potential side reaction when using sulfuric acid for the cyclization step, especially at high concentrations and temperatures.[7] To avoid this, use the minimum effective concentration of sulfuric acid and maintain strict temperature control during the reaction.[7]

Q6: What are the most effective methods for purifying crude this compound?

Several methods can be employed for purification:

  • Recrystallization: Using a suitable solvent, such as glacial acetic acid or ethanol, is a common and effective method.[7]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.[7][10]

  • Bisulfite Adduct Formation: Isatins can form crystalline alkali-metal bisulfite addition products. This process involves dissolving the crude isatin in a hot aqueous bisulfite solution, filtering to remove insoluble impurities, and then crystallizing the adduct. The pure isatin is then regenerated by treating the adduct with an acid.[7][11]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Troubleshooting Summary

Symptom Possible Cause Recommended Action
Low Yield Impure starting materials (aniline, reagents). Ensure high purity of all reactants.
Incomplete formation of the isonitrosoacetanilide intermediate. Optimize reaction time and temperature for the condensation step.[7]
Poor solubility of the intermediate in sulfuric acid. Consider using methanesulfonic acid as the cyclization medium.[8]
Dark/Tarry Product Incomplete dissolution of the aniline starting material. Ensure the aniline is fully dissolved in HCl before heating.[5][7]
Reaction temperature during cyclization is too high. Add the intermediate to sulfuric acid in portions with efficient cooling to maintain the desired temperature (e.g., 60-70°C).[5][7]
Product Contamination Presence of isatin oxime byproduct. Add a "decoy agent" (e.g., an aldehyde or ketone) during the reaction quenching or workup phase.[7][9]
Sulfonation of the aromatic ring. Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[7]

| | Unreacted starting materials present. | Monitor the reaction by TLC to ensure completion. Adjust reaction time and temperature as needed. |

Key Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisatin (Sandmeyer Method)

  • Part A: Synthesis of Isonitrosoaceto-4-bromoanilide

    • In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 10 eq by weight to aniline) in water.

    • Prepare a separate solution of 4-bromoaniline (1.0 eq) in water containing hydrochloric acid (1.05 eq).

    • Add the 4-bromoaniline solution to the chloral hydrate mixture.

    • Add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

    • Heat the mixture to a vigorous boil for approximately 2-5 minutes, monitoring for the precipitation of the product.[5]

    • Cool the reaction mixture in an ice bath.

    • Filter the precipitated isonitrosoaceto-4-bromoanilide, wash with cold water, and air-dry.

  • Part B: Cyclization to 5-Bromoisatin

    • In a flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (approx. 8 parts by weight to the intermediate) to 50°C.

    • Add the dry isonitrosoaceto-4-bromoanilide from Part A in small portions, ensuring the temperature is maintained between 60°C and 70°C using an external cooling bath.[5]

    • After the addition is complete, heat the mixture to 80°C for 10 minutes to complete the reaction.

    • Cool the mixture to room temperature and pour it slowly over a large volume of crushed ice.

    • Allow the precipitate to stand, then collect the solid 5-Bromoisatin by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: N-methylation of 5-Bromoisatin

  • Suspend 5-Bromoisatin (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[6]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.1 eq), to the suspension. Stir for 5-10 minutes.[6]

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.[6]

  • Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until completion, as monitored by TLC.

  • Quench the reaction by pouring it into ice water.

  • Collect the precipitated this compound by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualized Workflows and Pathways

Synthesis_Pathway A 4-Bromoaniline B Isonitrosoaceto- 4-bromoanilide A->B 1. Chloral Hydrate, Hydroxylamine HCl C 5-Bromoisatin B->C 2. H2SO4, Heat D 5-Bromo-1-methylindoline- 2,3-dione C->D 3. Base (e.g., NaH), Methyl Iodide

Caption: Synthesis route to this compound.

Side_Reaction Intermediate Isonitrosoacetanilide Intermediate Desired Isatin Product (Cyclization) Intermediate->Desired Strong Acid (Desired Pathway) Side Isatin Oxime (Byproduct) Intermediate->Side Incomplete Dehydration Troubleshooting_Workflow Start Problem Encountered Symptom1 Low Yield Start->Symptom1 Symptom2 Tarry Product Start->Symptom2 Symptom3 Product Impure (e.g., by TLC/NMR) Start->Symptom3 Cause1a Impure Reagents? Symptom1->Cause1a Cause1b Sub-optimal Temp/Time? Symptom1->Cause1b Cause1c Poor Solubility of Intermediate? Symptom1->Cause1c Cause2a Incomplete Dissolution of Aniline? Symptom2->Cause2a Cause2b Reaction Temp too High? Symptom2->Cause2b Cause3a Isatin Oxime Present? Symptom3->Cause3a Cause3b Sulfonation Occurred? Symptom3->Cause3b Sol1a Use High Purity Starting Materials Cause1a->Sol1a Sol1b Optimize Reaction Parameters Cause1b->Sol1b Sol1c Use Methanesulfonic Acid Cause1c->Sol1c Sol2a Ensure Full Dissolution before Heating Cause2a->Sol2a Sol2b Maintain Temp (e.g., 60-70°C) Cause2b->Sol2b Sol3a Add 'Decoy Agent' during Workup Cause3a->Sol3a Sol3b Use Minimum Effective Acid Conc. & Temp. Cause3b->Sol3b

References

Optimizing reaction conditions for synthesizing 5-Bromo-1-methylindoline-2,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1-methylindoline-2,3-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves three key transformations which can be performed in different orders: synthesis of the isatin core, N-methylation, and bromination. A common approach is the N-methylation of 5-bromoisatin. 5-bromoisatin itself can be synthesized from 4-bromoaniline via the Sandmeyer isatin synthesis.

Q2: What are the critical reactive sites on the isatin molecule?

A2: Isatin has three primary sites for chemical reactions: N-substitution on the nitrogen atom, electrophilic substitution on the aromatic ring (commonly at the C5 position), and reactions involving the carbonyl group at the C3 position.[1]

Q3: How can I purify the final this compound product?

A3: The crude product can be purified by recrystallization. One documented method uses ethanol to obtain orange crystals suitable for analysis.[2] Another common method for purifying isatins is recrystallization from glacial acetic acid.[3]

Troubleshooting Guides

Synthesis of the Isatin Core (e.g., 5-Bromoisatin via Sandmeyer Reaction)

The Sandmeyer synthesis is a widely used method for preparing isatins from anilines.[1][4][5] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[4][5]

Q1: I am getting a very low yield of my 5-bromoisatin. What are the possible causes and solutions?

A1: Low yields in the Sandmeyer isatin synthesis can stem from several issues. Here are some common causes and troubleshooting steps:

  • Incomplete formation of the isonitrosoacetanilide intermediate: Ensure that your starting materials, particularly the 4-bromoaniline, are of high purity. It is also important to optimize the reaction time and temperature for the condensation step.[3]

  • Poor solubility of intermediates: For lipophilic anilines, the oximinoacetanilide intermediate may have poor solubility in sulfuric acid, leading to incomplete cyclization.[4] Using methanesulfonic acid as the reaction medium can help circumvent this issue and may improve yields.[4]

  • Tar formation: The strong acidic conditions and high temperatures can lead to the decomposition of starting materials or intermediates, resulting in the formation of a dark, viscous tar.[3] To minimize this, ensure the aniline is fully dissolved before proceeding with the reaction and maintain the lowest possible temperature that still allows for a reasonable reaction rate.[3]

Q2: My final product is contaminated with a significant amount of a byproduct. How can I identify and minimize it?

A2: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization.[3] To reduce its formation, a "decoy agent" such as an aldehyde or ketone can be added during the quenching or extraction phase of the reaction.[3] Other impurities may arise from unreacted starting materials or side reactions like sulfonation of the aromatic ring.[3]

Q3: I am observing the formation of a dark, intractable "tar" during the reaction. How can I prevent this?

A3: "Tar" formation is often due to the decomposition of materials under the harsh acidic and high-temperature conditions.[3] To prevent this, ensure that the aniline starting material is completely dissolved before proceeding.[3] Careful control of the reaction temperature is also crucial; maintain it as low as possible while still achieving a satisfactory reaction rate.[3]

N-Methylation of 5-Bromoisatin

The introduction of a methyl group onto the nitrogen atom of 5-bromoisatin is a key step to obtain the final product.

Q1: The N-methylation of my 5-bromoisatin is not going to completion. What can I do to improve the yield?

A1: Incomplete N-methylation can be due to several factors. Consider the following optimizations:

  • Choice of Base and Solvent: A common and effective method involves using potassium carbonate (K₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF).[2]

  • Reaction Time: Some procedures require extended reaction times. One documented synthesis of this compound involved stirring the reaction mixture for 48 hours.[2]

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and yield.[2]

Q2: Are there alternative methods for N-methylation of isatins?

A2: Yes, alternative methods exist. For instance, an electrosynthesis approach has been reported for the N-methylation of isatin in a solution of dry N,N-dimethylformamide (DMF) with sodium perchlorate (NaClO₄) in the presence of methyl iodide (CH₃I), achieving a quantitative molar yield.[6][7]

Data Presentation

Table 1: Reaction Conditions for the N-Methylation of 5-Bromoisatin

Reagent/CatalystBaseSolventTimeYieldReference
IodomethaneK₂CO₃DMF48 h69%[2]
Allyl Bromide*K₂CO₃DMF48 h87%

*Note: While this example uses allyl bromide, the conditions are relevant for alkylation reactions of 5-bromoisatin.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Methylation [2]

  • Combine 5-bromoisatin (1.76 mmol), iodomethane (0.84 mmol), and a catalytic amount of tetra-n-butylammonium bromide (0.4 mmol) in N,N-dimethylformamide (25 ml).

  • Add potassium carbonate (4.4 mmol) to the mixture.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to obtain orange crystals of this compound.

Visualizations

Experimental Workflow

G cluster_0 Route 1: Brominate then Methylate cluster_1 Route 2: Methylate then Brominate 4-Bromoaniline 4-Bromoaniline 5-Bromoisatin 5-Bromoisatin 4-Bromoaniline->5-Bromoisatin Sandmeyer Synthesis Target_1 This compound 5-Bromoisatin->Target_1 N-Methylation Isatin Isatin N-Methylisatin N-Methylisatin Isatin->N-Methylisatin N-Methylation Target_2 This compound N-Methylisatin->Target_2 Bromination

Caption: Alternative synthetic routes to this compound.

Troubleshooting Flowchart for Low Yield in Sandmeyer Synthesis

G start Low Yield in Sandmeyer Synthesis check_purity Check Purity of Starting Materials (e.g., Aniline) start->check_purity purify Purify Starting Materials check_purity->purify No check_sol Is Intermediate Solubility an Issue? check_purity->check_sol Yes optimize_cond Optimize Reaction Time and Temperature purify->optimize_cond optimize_cond->check_sol change_acid Consider Methanesulfonic Acid instead of Sulfuric Acid check_sol->change_acid Yes check_tar Is Tar Formation Observed? check_sol->check_tar No change_acid->check_tar dissolve Ensure Aniline is Fully Dissolved Before Reaction check_tar->dissolve Yes end Improved Yield check_tar->end No lower_temp Lower Reaction Temperature dissolve->lower_temp lower_temp->end

Caption: Troubleshooting guide for low yield in Sandmeyer isatin synthesis.

References

Technical Support Center: Synthesis of 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-1-methylindoline-2,3-dione. It includes troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting and Optimization

This section addresses potential challenges that may arise during the synthesis of this compound and its precursors. The guidance is presented in a question-and-answer format to directly tackle specific experimental issues.

Problem: Low Yield in 5-Bromoisatin Synthesis (Precursor)

  • Question: My yield of 5-bromoisatin from the direct bromination of isatin is consistently low. What are the possible causes and how can I improve it?

  • Answer: Low yields in the bromination of isatin can stem from several factors. Traditional methods using reagents like N-bromosuccinimide can result in lower yields and longer reaction times[1]. To enhance the yield, consider using pyridinium bromochromate (PBC) in glacial acetic acid, which has been reported to produce 5-bromoisatin in high yields (around 89%) with a significantly shorter reaction time[1]. Ensure that the reaction is heated appropriately (e.g., on a water bath at 90°C for 20 minutes) and that the workup procedure, including extraction and washing, is performed efficiently to minimize product loss[1].

Problem: Side Reactions in Isatin Synthesis (General)

  • Question: I am attempting to synthesize the isatin core via the Sandmeyer method and am observing significant side products. How can I minimize these?

  • Answer: The Sandmeyer isatin synthesis is prone to several side reactions.

    • Isatin Oxime Formation: A common impurity is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization. To minimize this, a "decoy agent" such as an aldehyde or ketone can be introduced during the quenching or extraction phase of the reaction[2].

    • Sulfonation: The use of concentrated sulfuric acid in the cyclization step can lead to sulfonation of the aromatic ring. To avoid this, use the minimum effective concentration and temperature of sulfuric acid required for the cyclization[2].

    • Tar Formation: Dark, viscous byproducts, often referred to as "tar," can form from the decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions. Ensuring the complete dissolution of the aniline starting material before proceeding can help mitigate tar formation[2].

Problem: Incomplete N-methylation of 5-Bromoisatin

  • Question: The conversion of 5-bromoisatin to this compound is incomplete. What adjustments can I make?

  • Answer: Incomplete N-methylation can be due to several factors. Ensure all reagents are pure and dry, particularly the DMF solvent[3][4]. The reaction is typically stirred for an extended period (e.g., 48 hours) to drive it to completion[3][4]. The choice and amount of base are also critical; potassium carbonate is commonly used in excess[3][4]. A phase transfer catalyst, such as tetra-n-butylammonium bromide, can also be beneficial in facilitating the reaction[3][4]. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 5-bromoisatin precursor?

A1: The most common methods for preparing 5-bromoisatin include:

  • Direct bromination of isatin: This involves treating isatin with a brominating agent. Reagents like pyridinium bromochromate (PBC) in acetic acid have been shown to be highly effective and regioselective for the 5-position, offering high yields and short reaction times[1]. Other reagents include N-bromosuccinimide, N-bromocaprolactam, and N-bromosaccharin, though these may result in lower yields[1].

  • Sandmeyer Isatin Synthesis: This classical method starts from a p-haloaniline and proceeds through an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization[1][2]. While effective, it can be prone to side reactions[2].

Q2: What is the role of the phase transfer catalyst in the N-methylation of 5-bromoisatin?

A2: A phase transfer catalyst, such as tetra-n-butylammonium bromide, is used to facilitate the transfer of the isatin anion from the solid phase (where it is generated by the base, potassium carbonate) to the organic phase (DMF), where it can react with the alkylating agent (iodomethane). This enhances the reaction rate and can improve the overall yield.

Q3: How can I purify the final product, this compound?

A3: The crude product obtained after the reaction workup can be purified by recrystallization. Ethanol is a suitable solvent for recrystallizing this compound to obtain orange crystals suitable for further use and analysis, such as X-ray diffraction[3][4].

Q4: Are there alternative methods for the N-methylation of isatins?

A4: Yes, other methods for N-alkylation of isatins have been developed. For instance, electrosynthesis offers a method where isatin is electroreduced in the presence of an alkylating agent like methyl iodide in dry DMF, which can lead to quantitative molar yields[5][6][7]. Different bases such as NaOH, K2CO3, CaH2, and NaH have also been employed for the generation of the isatin anion prior to alkylation[6].

Quantitative Data Summary

The following table summarizes key quantitative data from reported synthesis methods for 5-bromoisatin and its N-methylated derivative.

Reaction Step Starting Material Reagent(s) Solvent Reaction Time Yield (%) Reference
BrominationIsatinPyridinium bromochromate (PBC)Glacial Acetic Acid20 min89[1]
N-methylation5-BromoisatinIodomethane, K2CO3, TBABDMF48 h69[3][4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 5-bromoisatin.

Synthesis of this compound [3][4]

Materials:

  • 5-Bromoisatin (0.4 g, 1.76 mmol)

  • Iodomethane (0.12 mL, 0.84 mmol)

  • Potassium carbonate (0.6 g, 4.4 mmol)

  • Tetra-n-butylammonium bromide (catalytic amount, 0.1 g, 0.4 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 5-bromoisatin (0.4 g), potassium carbonate (0.6 g), and a catalytic amount of tetra-n-butylammonium bromide (0.1 g).

  • Add 25 mL of DMF to the flask.

  • To this suspension, add iodomethane (0.12 mL).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude solid by recrystallization from ethanol to yield this compound as orange crystals.

  • The reported yield for this procedure is 69%, with a melting point of 446 K (173 °C)[3][4].

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a logical troubleshooting guide.

experimental_workflow cluster_reagents Starting Materials & Reagents cluster_procedure Reaction & Workup cluster_purification Purification & Product r1 5-Bromoisatin p1 Combine Reagents in DMF r1->p1 r2 Iodomethane r2->p1 r3 K2CO3 r3->p1 r4 TBAB r4->p1 r5 DMF r5->p1 p2 Stir for 48h at RT p1->p2 p3 Precipitate in Cold Water p2->p3 p4 Filter & Wash p3->p4 u1 Recrystallize from Ethanol p4->u1 u2 This compound (Orange Crystals) u1->u2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1a Increase reaction time cause1->solution1a solution1b Check reagent purity/dryness cause1->solution1b solution1c Use phase transfer catalyst cause1->solution1c solution2a Optimize temperature & concentration cause2->solution2a solution2b Use 'decoy agent' for oxime cause2->solution2b solution2c Ensure complete dissolution of aniline cause2->solution2c solution3a Careful extraction & washing cause3->solution3a solution3b Optimize recrystallization solvent cause3->solution3b

References

Characterization issues of 5-Bromo-1-methylindoline-2,3-dione and its products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-methylindoline-2,3-dione and its derivatives. This resource addresses common characterization issues and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The most frequent challenges in the N-methylation of 5-bromoisatin to form this compound include incomplete reactions leading to low yields, and the formation of side products. Incomplete deprotonation of the isatin nitrogen is a primary cause of low conversion. Additionally, O-alkylation can occur as a competing side reaction, although N-alkylation is generally favored.

Q2: I am having difficulty purifying my this compound. What are the recommended methods?

A2: Purification can be challenging due to the similar polarity of the product and the starting material, 5-bromoisatin. To ensure a complete reaction and simplify purification, it is advisable to use a slight excess of the methylating agent and base while monitoring the reaction progress with Thin Layer Chromatography (TLC). The primary purification method is recrystallization, typically from ethanol, which yields orange crystals.[1] If significant impurities persist, column chromatography using a solvent system such as hexanes and ethyl acetate can be effective.

Q3: My final product is an oil and will not crystallize. What should I do?

A3: The presence of residual solvent or impurities can inhibit crystallization. Ensure your product is thoroughly dried under a high vacuum. If it remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether can induce crystallization. It is also possible that some derivatives, particularly those with longer alkyl chains, exist as oils at room temperature. In such cases, if the product is pure as confirmed by NMR and/or MS, it can be used in subsequent steps without crystallization.

Q4: How can I distinguish between the desired N-methylated product and the O-methylated side product using NMR spectroscopy?

A4: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between N- and O-alkylated isomers. For the N-methylated product, you will observe a characteristic singlet for the N-CH₃ protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the chemical shift of the carbon in the N-CH₃ group will be in a typical range for N-alkyl carbons. Conversely, for the O-methylated product, the O-CH₃ protons will have a different chemical shift, and more significantly, the O-CH₃ carbon will appear at a downfield chemical shift typical for carbons attached to oxygen in an enol ether system. 2D NMR techniques like HSQC and HMBC can definitively confirm the connectivity.

Q5: What are the key considerations when synthesizing spirooxindole derivatives from this compound?

A5: The synthesis of spirooxindoles often involves multi-component reactions, such as 1,3-dipolar cycloadditions. Key considerations include the choice of catalyst, solvent, and reaction temperature to control regioselectivity and diastereoselectivity. The solubility of reactants can also be a challenge, and in some cases, using a phase-transfer catalyst can be beneficial. Reaction monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Potential Cause Troubleshooting Step
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃) is used in an adequate amount (at least a stoichiometric equivalent). The reaction should be carried out in a suitable polar aprotic solvent like DMF to facilitate the formation of the isatin anion.
Inactive Methylating Agent Use a fresh, properly stored bottle of the methylating agent (e.g., methyl iodide). Methyl iodide is light-sensitive and can degrade over time.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Steric Hindrance While not a major issue for N-methylation, significant steric bulk on substituted isatins can slow down the reaction. In such cases, a longer reaction time or a more reactive electrophile might be necessary.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification (Expected Spectral Data) Troubleshooting/Purification
Unreacted 5-Bromoisatin Presence of a broad singlet for the N-H proton in ¹H NMR. Distinctive signals in the aromatic region that differ from the N-methylated product.Drive the reaction to completion by increasing the amount of methylating agent and base or extending the reaction time. Purify via column chromatography with a gradient of hexanes/ethyl acetate.
O-methylated Side Product ¹H NMR: Singlet for O-CH₃ protons at a different chemical shift than N-CH₃. ¹³C NMR: Downfield shift for the O-CH₃ carbon.Optimize reaction conditions to favor N-alkylation (e.g., using a less polar solvent may sometimes favor O-alkylation). Separation can be achieved by careful column chromatography.
Aldol-type Side Products Complex mixture of signals in NMR. May appear as a baseline "hump" in the chromatogram.Use of a non-nucleophilic base or lower reaction temperatures can minimize these side reactions. Purification may require multiple chromatographic steps.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • 5-bromoisatin (1.0 eq)

  • Iodomethane (excess, e.g., 2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetra-n-butylammonium bromide (TBAB) (catalytic amount, e.g., 0.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-bromoisatin in DMF.

  • Add potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodomethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethanol to obtain this compound as orange crystals.

Expected Yield: Approximately 69%.[2]

General Procedure for the Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

This is a general procedure for a three-component reaction to synthesize spiro-pyrrolidinyl-oxindoles.[3]

Materials:

  • This compound (1.0 eq)

  • An α-amino acid (e.g., sarcosine or proline) (1.0 eq)

  • A dipolarophile (e.g., an activated alkene) (1.0 eq)

  • Ethanol or Methanol

Procedure:

  • To a solution of this compound in ethanol, add the α-amino acid and the dipolarophile.

  • Reflux the reaction mixture and monitor its progress by TLC. Reaction times can vary from 1 to 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Comparative Yields for N-methylation of Isatins under Different Conditions
Methylating Agent Base Solvent Temperature Time Yield (%) Reference
IodomethaneK₂CO₃DMFRoom Temp.48 h~80[4]
IodomethaneK₂CO₃DMFMicrowave3 min95[5]
Alkyl BromideK₂CO₃ / TBABDMFRoom Temp.48 h~80*[4]

*Note: Yields are for the N-alkylation of the parent isatin and serve as a reference.

Table 2: ¹H and ¹³C NMR Data for this compound
Nucleus Chemical Shift (ppm) Solvent Reference
¹H NMR7.75 – 7.68 (m, 2H), 6.81 (d, J = 8.1 Hz, 1H), 3.25 (s, 3H)CDCl₃[6]
¹³C NMR182.12, 157.47, 150.11, 140.57, 128.08, 118.58, 116.66, 111.57, 26.35CDCl₃[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction N-Methylation cluster_product Product cluster_purification Work-up & Purification 5_Bromoisatin 5_Bromoisatin Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature 5_Bromoisatin->Reaction_Conditions Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction_Conditions Workup Aqueous Work-up Reaction_Conditions->Workup Target_Molecule This compound Purification Recrystallization (Ethanol) or Column Chromatography Workup->Purification Purification->Target_Molecule

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of N-Methylated Product Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Inactive_Reagent Inactive Methylating Agent Low_Yield->Inactive_Reagent Side_Reactions Side Reactions (e.g., O-alkylation) Low_Yield->Side_Reactions Stronger_Base Use Stronger/More Base Incomplete_Deprotonation->Stronger_Base Fresh_Reagent Use Fresh Reagent Inactive_Reagent->Fresh_Reagent Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Side_Reactions->Optimize_Conditions

Caption: Troubleshooting logic for low yield in N-methylation of 5-bromoisatin.

Spirooxindole_Synthesis Isatin 5-Bromo-1-methyl- indoline-2,3-dione Azomethine_Ylide Azomethine Ylide (in situ) Isatin->Azomethine_Ylide Amino_Acid α-Amino Acid (e.g., Sarcosine) Amino_Acid->Azomethine_Ylide Dipolarophile Dipolarophile (e.g., Activated Alkene) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide->Cycloaddition Spirooxindole Spiro-pyrrolidinyl-oxindole Product Cycloaddition->Spirooxindole

Caption: Reaction pathway for the synthesis of spirooxindoles from this compound.

References

Preventing degradation of 5-Bromo-1-methylindoline-2,3-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-1-methylindoline-2,3-dione during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 2-8°C.[1] The container should be tightly sealed to protect it from moisture and air. For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for isatin derivatives like this compound are hydrolysis and oxidation. The γ-lactam ring in the isatin core is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Oxidation can lead to the formation of isatoic anhydride derivatives.[2][3]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal a change in color or physical state of the solid. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products are indicative of degradation. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.

Q4: What is the expected shelf-life of this compound?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Problem: I suspect my this compound has degraded.

dot

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Start: Suspected Degradation check_storage Review Storage Conditions: - Temperature (Recommended: 2-8°C) - Light exposure (Store in dark) - Container seal (Tightly sealed?) start->check_storage visual_inspection Visual Inspection: - Color change? - Clumping or change in texture? check_storage->visual_inspection analytical_check Perform Analytical Check: - TLC for qualitative assessment - HPLC for quantitative analysis visual_inspection->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed no_degradation No Significant Degradation Detected degradation_confirmed->no_degradation No implement_storage Implement Correct Storage: - Store at 2-8°C - Use amber vials or store in the dark - Ensure container is tightly sealed degradation_confirmed->implement_storage Yes end_good End: Continue Experiment no_degradation->end_good consider_purification Consider Purification if Necessary: - Recrystallization - Column chromatography implement_storage->consider_purification end_bad End: Use New or Purified Compound implement_storage->end_bad order_new Order New Batch of Compound consider_purification->order_new If purification is not feasible consider_purification->end_bad order_new->end_bad

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

The primary degradation mechanisms for this compound are hydrolysis and oxidation.

dot

DegradationPathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, Peroxides) parent->oxidation hydrolysis_product Ring-Opened Product (5-Bromo-2-(methylamino)phenyl)(oxo)acetic acid hydrolysis->hydrolysis_product oxidation_product Oxidized Product (6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione) oxidation->oxidation_product

Caption: Main degradation pathways for the compound.

Data Presentation

While specific quantitative stability data for this compound is not available in the literature, the following table provides general guidance on storage conditions based on recommendations for similar compounds and best practices.

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureHumidityLightAtmosphereExpected Stability (Solid)
Optimal 2-8°CLow (desiccated)Protected (dark)Inert (Ar, N₂)> 12 months
Acceptable Room TemperatureControlledProtected (dark)AirUp to 6 months
Not Recommended > 30°CHighExposed to UVAirProne to rapid degradation

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method suitable for assessing the purity of this compound and detecting its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • This compound sample.

  • Sample diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 290 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol (for method validation and degradation pathway analysis):

  • Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve 1 mg of the compound in 2 mL of acetonitrile and add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then prepare a sample solution as described above.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in the sample diluent) to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC method described above to identify and separate degradation products from the parent compound.

References

Best practices for handling and storing 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, storage, and use of 5-Bromo-1-methylindoline-2,3-dione, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound?

A1: this compound should be handled in accordance with good industrial hygiene and safety practices.[1] This includes using it in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[1][3] Avoid creating dust or aerosols during handling.[2] Do not eat, drink, or smoke in the laboratory where this compound is being handled.[1][3]

Q2: How should this compound be stored?

A2: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][4] Several suppliers recommend storage at room temperature, with some suggesting a cool and dark place, specifically below 15°C. The compound should be stored locked up and away from incompatible materials.[2]

Q3: What are the known hazards associated with this compound?

A3: According to safety data sheets, this compound can cause skin and serious eye irritation.[1] It may also be toxic if swallowed and may cause respiratory irritation.[2][3] It is classified as a combustible solid.[5]

Q4: In which solvents is this compound soluble?

Q5: What are the potential applications of this compound in research?

A5: this compound and its derivatives, such as isatins, are versatile substrates for the synthesis of various heterocyclic compounds.[6][7] These compounds have shown a wide range of biological activities and are of interest in drug discovery for their potential antimicrobial, anticonvulsant, and cytotoxic effects.[6][7]

Troubleshooting Guides

Synthesis and Purification

Issue: Low yield during the synthesis of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the reaction has been allowed to proceed for the recommended duration (e.g., 48 hours as per one reported synthesis).[6] Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).

  • Possible Cause 2: Suboptimal reaction temperature.

    • Solution: Maintain the recommended reaction temperature. One protocol specifies stirring at room temperature.[6]

  • Possible Cause 3: Impure starting materials.

    • Solution: Use starting materials of high purity. Impurities in 5-bromoisatin or iodomethane can lead to side reactions and reduce the yield of the desired product.

Issue: The final product is impure after recrystallization.

  • Possible Cause 1: Incomplete removal of starting materials or byproducts.

    • Solution: Ensure thorough washing of the crude product before recrystallization. After recrystallization, wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any remaining impurities.

  • Possible Cause 2: Co-precipitation of impurities.

    • Solution: Allow the solution to cool slowly during recrystallization to promote the formation of pure crystals. If impurities persist, a second recrystallization may be necessary.

Experimental Use

Issue: The compound appears to be degrading during my experiment.

  • Possible Cause 1: Instability in the experimental conditions.

    • Solution: While specific stability data is limited, isatin derivatives can be sensitive to harsh acidic or basic conditions, high temperatures, and prolonged exposure to light. It is advisable to conduct pilot experiments to assess the stability of this compound in your specific experimental setup.

  • Possible Cause 2: Reaction with other components in the mixture.

    • Solution: Review the compatibility of all reagents and solvents in your experimental protocol.

Quantitative Data

ParameterValueSource
Molecular Formula C₉H₆BrNO₂[5]
Molecular Weight 240.06 g/mol
Physical State Solid[5]
Appearance White to Yellow to Orange powder to crystal
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)
Storage Class Code 11 - Combustible Solids[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure.[6]

Materials:

  • 5-bromoisatin

  • Iodomethane

  • Dimethylformamide (DMF)

  • Tetra-n-butylammonium bromide (catalytic amount)

  • Potassium carbonate

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, combine 5-bromoisatin (1.0 equivalent) and potassium carbonate in DMF.

  • Add a catalytic amount of tetra-n-butylammonium bromide.

  • Add iodomethane to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically worked up by pouring into water and extracting the product.

  • The crude product is then purified by recrystallization from hot ethanol to yield orange crystals.

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use cluster_disposal Disposal storage Store in a tightly sealed container in a cool, dry, well-ventilated area (Room Temperature, <15°C) ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat storage->ppe Retrieve from storage ventilation Use in a well-ventilated area or under a fume hood weighing Weighing and Transfer ventilation->weighing Prepare for use dissolving Dissolving in Solvent weighing->dissolving Prepare solution disposal Dispose of waste according to institutional and local regulations weighing->disposal Waste generated reaction Perform Reaction dissolving->reaction Start experiment dissolving->disposal Waste generated workup Reaction Work-up and Purification reaction->workup Process product reaction->disposal Waste generated workup->disposal Waste generated

Caption: Workflow for the safe handling and use of this compound.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-1-methylindoline-2,3-dione and Other Isatin Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Anticancer, Antiviral, and Antimicrobial Activities

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of 5-Bromo-1-methylindoline-2,3-dione and other notable isatin derivatives, focusing on their performance in anticancer, antiviral, and antimicrobial assays. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Performance Comparison of Isatin Derivatives

The substitution pattern on the isatin core, particularly at the N1 and C5 positions, significantly influences the biological activity of the resulting compounds. Halogenation at the C5 position, as seen in this compound, has been shown to enhance the cytotoxic and antimicrobial properties of isatin derivatives.

Anticancer Activity

For instance, a series of 5-bromo-N-phenyl substituted isatin derivatives demonstrated significant cytotoxic activity against human colon carcinoma (HT-29) and human liver carcinoma (HepG2) cell lines[1]. The presence of the bromo group at the C5 position was found to be crucial for the observed anticancer activity[1].

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-bromo-N-(4-chlorophenyl)isatinHT-2916.10[1]
5-bromo-N-(4-bromophenyl)isatinHT-2917.87[1]
5-bromo-N-(4-fluorophenyl)isatinHT-2916.31[1]
5-bromo-N-(4-chlorophenyl)isatinHepG263.29[1]
5-bromo-N-(4-bromophenyl)isatinHepG219.00[1]
5,6,7-tribromoisatinU937 (human lymphoma)<10[2]
5-bromo-6-chloro isatinK562 (human leukemia)>10[3]
5,7-dibromo-N-(1-naphthylmethyl)-isatinU937 (human lymphoma)0.19[4]
Antimicrobial Activity

Isatin derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of a bromine atom at the C5 position has been associated with enhanced antimicrobial effects. A study on 5-bromoisatin based pyrimidine derivatives revealed significant activity against various microbial strains[5].

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrimidine derivative of 5-bromoisatin (Compound 2a)Staphylococcus aureus6.25[5]
Pyrimidine derivative of 5-bromoisatin (Compound 2a)Bacillus subtilis12.5[5]
Pyrimidine derivative of 5-bromoisatin (Compound 2a)Escherichia coli12.5[5]
Pyrimidine derivative of 5-bromoisatin (Compound 2b)Staphylococcus aureus3.125[5]
Pyrimidine derivative of 5-bromoisatin (Compound 2b)Bacillus subtilis6.25[5]
Pyrimidine derivative of 5-bromoisatin (Compound 2b)Escherichia coli6.25[5]
Pyrimidine derivative of 5-bromoisatin (Compound 2b)Candida albicans12.5[5]
Antiviral Activity

The antiviral potential of isatin derivatives has been recognized for decades, with methisazone, an N-methylisatin derivative, being one of the first synthetic antiviral drugs. While specific EC50 values for this compound were not identified in the surveyed literature, studies on other halogenated and N-alkylated isatins suggest its potential as an antiviral agent. For example, various isatin-N-Mannich bases have shown antiviral activity[6]. A series of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and showed activity against several viruses, including Herpes Simplex Virus (HSV)[7][8].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound
  • Materials: 5-bromoisatin, iodomethane, dimethylformamide (DMF), tetra-n-butylammonium bromide, potassium carbonate.

  • Procedure: A mixture of 5-bromoisatin (1.0 equivalent), iodomethane (1.1 equivalents), a catalytic amount of tetra-n-butylammonium bromide, and potassium carbonate (2.0 equivalents) in DMF is stirred at room temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

MTT Assay for Anticancer Activity
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination
  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10^5 CFU/mL).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many isatin derivatives, including the FDA-approved drug Sunitinib, function as multi-targeted RTK inhibitors. They compete with ATP for the binding site on the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream_Signaling Phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK Binds & Activates Isatin_Derivative Isatin Derivative (e.g., this compound) Isatin_Derivative->RTK Competitively Inhibits ATP Binding ATP ATP ATP->RTK Binds to kinase domain Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by isatin derivatives.

Induction of Apoptosis via Caspase Activation

Isatin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of cysteine proteases that execute programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of effector caspases like caspase-3.

Caspase_Activation Isatin_Derivative Isatin Derivative Mitochondrial_Stress Mitochondrial Stress Isatin_Derivative->Mitochondrial_Stress Induces Procaspase_9 Procaspase-9 Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Cleaves & Activates Caspase_3 Active Caspase-3 (Effector Caspase) Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes Mitochondrial_Stress->Procaspase_9 Leads to activation of

Caption: Induction of apoptosis through the intrinsic caspase activation pathway by isatin derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of isatin derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Isatin Derivatives Start->Synthesis Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Biological_Screening->Antiviral Data_Analysis Data Analysis (IC50, MIC, EC50 determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies End End SAR_Studies->End

Caption: General workflow for the synthesis and biological evaluation of isatin derivatives.

References

Comparative Analysis of the Cytotoxic Effects of 5-Bromo-1-methylindoline-2,3-dione and Related Isatin Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer Potential of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of 5-Bromo-1-methylindoline-2,3-dione and structurally related bromo-isatin analogues, supported by experimental data and detailed methodologies. The objective is to offer a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Introduction to this compound

This compound, also known as 5-Bromo-1-methylisatin, is a synthetic derivative of the naturally occurring compound isatin. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the indole ring can significantly influence its biological activity. While specific cytotoxic data for this exact compound is limited in publicly available literature, extensive research on analogous bromo-isatin derivatives provides valuable insights into its potential anticancer efficacy and mechanism of action. This guide will focus on the comparative cytotoxicity of these closely related compounds.

Data Presentation: Cytotoxicity of Bromo-Isatin Derivatives

The cytotoxic activity of isatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for various bromo-isatin derivatives against a panel of human cancer cell lines. For comparison, the activity of doxorubicin, a commonly used chemotherapeutic agent, is also included where available.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) MCF-7 (Breast)2.93 ± 0.47Doxorubicin4.30 ± 0.84
A-549 (Lung)9.57 ± 0.62Doxorubicin-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7c) MCF-7 (Breast)7.17 ± 0.94Doxorubicin4.30 ± 0.84
5-Bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone (2f) BT-549 (Breast)~0.40 (logGI50 -6.40)--
NCI-H23 (Lung)~0.79 (logGI50 -6.10)--
IGROV1 (Ovarian)~0.95 (logGI50 -6.02)--
5,6,7-Tribromoisatin U937 (Lymphoma)<10--

Note: The data presented is for structurally similar analogues of this compound and is intended to provide a comparative perspective on the potential activity of this class of compounds.

Experimental Protocols

The determination of cytotoxic effects is predominantly carried out using cell viability assays. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1] These crystals are then solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its analogues) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation compound_addition Add Test Compound (e.g., this compound) & Controls overnight_incubation->compound_addition treatment_incubation Incubate for 24-72 hours compound_addition->treatment_incubation mtt_addition Add MTT Reagent treatment_incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Proposed Apoptotic Signaling Pathway for Isatin Derivatives

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway isatin Isatin Derivative (e.g., this compound) bax Bax isatin->bax Upregulates bcl2 Bcl-2 isatin->bcl2 Downregulates death_receptor Death Receptor Activation isatin->death_receptor cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by isatin derivatives.

Discussion of Signaling Pathways

The cytotoxic effects of many isatin derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This process is tightly regulated by a complex network of signaling pathways. Studies on various indolin-2-one derivatives suggest that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

In the intrinsic pathway, these compounds can modulate the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in balance disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[3]

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. While less commonly reported for isatin derivatives, some studies suggest they may also influence this pathway, leading to the activation of caspase-8, which can also activate caspase-3.[4] Ultimately, the activation of caspase-3 is a key event that commits the cell to apoptosis.

Conclusion

While direct experimental data for this compound is not extensively available, the comparative analysis of its structural analogues strongly suggests its potential as a cytotoxic agent against various cancer cell lines. The isatin scaffold, particularly with halogen substitutions, has demonstrated significant anticancer activity, primarily through the induction of apoptosis. Further investigation into the specific cytotoxic profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research.

References

Comparative Analysis: 5-bromo-1-methylindoline-2,3-dione vs. 5-bromo-1-ethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-bromo-1-methylindoline-2,3-dione and 5-bromo-1-ethylindoline-2,3-dione, two closely related derivatives of the versatile isatin scaffold. Isatin and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This comparison focuses on their synthesis, structural characteristics, and a review of their potential biological performance, supported by available experimental data.

Physicochemical Properties and Synthesis

Both this compound and 5-bromo-1-ethylindoline-2,3-dione are synthesized from the common precursor, 5-bromoisatin. The synthesis involves an N-alkylation reaction, a common strategy to modify the isatin core, which can influence the compound's physicochemical properties and biological activity. This modification reduces the lability of the isatin nucleus towards bases while preserving its inherent reactivity.[1]

The general synthetic pathway involves the reaction of 5-bromoisatin with an appropriate alkylating agent (iodomethane for the methyl derivative and bromoethane for the ethyl derivative) in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetra-n-butylammonium bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Table 1: Comparison of Physicochemical Properties and Synthesis

PropertyThis compound5-bromo-1-ethylindoline-2,3-dione
Molecular Formula C₉H₆BrNO₂C₁₀H₈BrNO₂
Molecular Weight 240.05 g/mol 254.08 g/mol
Appearance Orange crystalsRed prismatic crystals
Melting Point 446 K409 K
Synthetic Yield 69%79%
Precursor 5-bromoisatin5-bromoisatin
Reaction Type N-alkylationN-alkylation

Experimental Protocols

General Synthesis of 5-bromo-N-alkylindoline-2,3-diones

Materials:

  • 5-bromoisatin

  • Alkylating agent (Iodomethane or Bromoethane)

  • Potassium Carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 5-bromoisatin (1.0 eq) and the alkylating agent (1.1 eq) is prepared in DMF.

  • Potassium carbonate (2.5 eq) and a catalytic amount of tetra-n-butylammonium bromide are added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-alkylated product.

Structural Analysis: A Comparative Look at their Crystal Structures

The crystal structures of both compounds have been determined by X-ray diffraction, revealing key differences in their solid-state packing and molecular conformation.

This compound: The indoline ring system, along with the two ketone oxygen atoms and the bromine atom, are nearly coplanar. In the crystal, molecules are linked by weak C—H···O hydrogen bonds and π–π interactions, forming a three-dimensional network.

5-bromo-1-ethylindoline-2,3-dione: The indoline ring system is almost planar. A notable feature is that the ethyl group is nearly perpendicular to the indoline ring system. The crystal packing is characterized by C—H···O hydrogen bonds, weak slipped parallel π–π interactions, and short Br···O contacts, which together form a three-dimensional structure.

Table 2: Comparative Crystallographic Data

ParameterThis compound5-bromo-1-ethylindoline-2,3-dione
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Key Intermolecular Interactions C—H···O hydrogen bonds, π–π interactionsC—H···O hydrogen bonds, π–π interactions, Br···O contacts
Planarity Nearly coplanar indoline ringAlmost planar indoline ring
N-Alkyl Group Conformation -Ethyl group nearly perpendicular to the indoline ring

Biological Activity: A Structure-Activity Relationship Perspective

While direct comparative studies of the biological activities of this compound and 5-bromo-1-ethylindoline-2,3-dione are limited, the broader literature on isatin derivatives provides valuable insights into their potential therapeutic applications. The nature of the substituent at the N-1 position of the isatin ring is known to significantly influence biological activity.

Anticancer Activity

Isatin derivatives are well-documented for their anticancer properties. Structure-activity relationship (SAR) studies have shown that N-alkylation can enhance the cytotoxic activity of the parent isatin molecule. For instance, studies on 5,7-dibromoisatin derivatives revealed that N-methylation significantly enhanced cytotoxicity. The introduction of an aromatic ring at the N-1 position via a linker has also been shown to increase anticancer activity. While specific IC50 values for the two title compounds against the same cancer cell lines are not available in a single comparative study, it is generally observed that increasing the lipophilicity at the N-1 position can positively impact cytotoxic activity.

Antimicrobial Activity

Isatin derivatives have demonstrated a broad spectrum of antimicrobial activities. Halogenation at the 5-position and N-alkylation are known to enhance antibacterial and antifungal properties. The increased lipophilicity imparted by the N-alkyl group can facilitate the transport of the molecule across microbial cell membranes.

Antiviral Activity

N-substituted isatin derivatives have been investigated as potential antiviral agents. For instance, N-substituted 5-carboxamide-isatin derivatives have been studied as inhibitors of the SARS-CoV main protease. SAR studies in this context have indicated that substitution at the N-1 position with specific groups can lead to potent inhibitory activity.

Logical Workflow for Drug Discovery with Isatin Derivatives

The following diagram illustrates a typical workflow for the discovery and development of isatin-based therapeutic agents.

DrugDiscoveryWorkflow cluster_0 Lead Identification cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development A Isatin Scaffold B SAR Studies A->B C Library Synthesis (N-alkylation, etc.) B->C D Anticancer Screening (IC50 values) C->D E Antimicrobial Screening (MIC values) C->E F Antiviral Screening (EC50 values) C->F G Pharmacokinetic Studies (ADME) D->G E->G F->G H Toxicity Studies G->H I Further Chemical Modification H->I J In Vivo Studies H->J I->C K Clinical Trials J->K

Caption: A generalized workflow for the discovery of isatin-based drugs.

Conclusion

References

Advantages of using 5-Bromo-1-methylindoline-2,3-dione in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Indolinedione

I'm starting a deep dive into 5-Bromo-1-methylindoline-2,3-dione. Currently, I'm focused on its chemical properties and reactivity in organic synthesis. I'm also beginning to identify and evaluate potential alternative reagents to establish a strong comparative foundation. My goal is to map out this compound's landscape in detail.

Charting Alternative Reagents

Uncovering Initial Data

I've successfully gathered fundamental information on this compound. I've pinpointed its structure, CAS number, molecular weight, and key physical properties. The search suggests its isatin derivative nature, which is a significant organic synthesis scaffold.

Analyzing Comparative Data

I've got a grasp on the compound's basic properties and its isatin nature. Now, I'm digging deeper. I'm actively seeking comparative reaction data: yields, conditions, and scope. I'm also looking for detailed experimental protocols for varied reactions. Finally, to inform those diagrams, I need to visualize its typical reaction workflows or signaling pathways, which are not yet clear.

Gathering Key Data

I've made headway in my research. The search results proved fruitful, yielding a detailed synthesis protocol for this compound from 5-bromoisatin, boasting a 69% yield. I also found articles on isatin derivatives in multicomponent reactions, which I'm eager to explore.

Comparing Reaction Data

I've been gathering more data on reaction yields. While the search initially provided detailed protocols and yields for specific derivatives, I'm now focusing on finding comparative data. I need to pinpoint reaction yields for similar reactions, with varying isatin derivatives, under controlled conditions. This direct comparison is crucial for clearly demonstrating the impact of the bromo and methyl substituents. Additionally, I'm looking for more explicit experimental protocols to bolster the final deliverable.

Refining Data Points

I've expanded my data collection, focusing now on direct comparisons. I've found more reaction schemes and yields for 5-bromoisatin derivatives, including 1-allyl-5-bromoindoline-2,3-dione and 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. However, I need to find the same reaction conducted with varying isatin derivatives under identical conditions for a truly robust comparison. This will clearly highlight the impact of the bromo and methyl substituents. My priority is now obtaining specific experimental protocols to enhance the guide's utility, and I can start to conceptualize workflow diagrams.

Exploring Prior Knowledge

I've built a solid base from my previous searches. I've pinpointed synthesis methods for this compound and learned about isatin derivatives in multi-component reactions, specifically 1,3-dipolar cycloadditions for spirooxindole synthesis. I'm now focusing on specific reaction conditions.

Pinpointing Comparative Data

My research has strengthened a foundation by identifying synthesis methods and diverse examples involving isatin derivatives. While I've gathered information on reaction schemes and yields, the critical piece is missing: direct comparative data for this compound and its analogs under identical conditions. To address this, I'm focusing on selecting a representative experimental protocol adaptable for all three compounds, ensuring a fair, quantitative comparison. This will be the next focus.

Structuring the Response

I've assembled enough information to construct the comparison guide's structure. I'm focusing now on the missing comparative data for my target compound and its analogs. My searches have turned up synthesis details and experimental examples. I will now perform a targeted search for a direct comparison study. If this is unsuccessful, I'll collate data from various sources.

Identifying Missing Data

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Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, the precise determination of a molecule's three-dimensional structure is paramount. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. While various analytical techniques contribute to elucidating molecular architecture, single-crystal X-ray crystallography stands as the gold standard for providing definitive, high-resolution structural information. This guide offers a comparative overview of X-ray crystallography against other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to aid researchers in selecting the most appropriate techniques for their structural confirmation needs.

The Definitive Answer: X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the absolute configuration of chiral centers with unparalleled accuracy.[1] This method is often considered the final arbiter in structural elucidation, especially for complex natural products and novel synthetic compounds.[1][3]

Key Advantages:

  • Provides an unambiguous and complete three-dimensional molecular structure.

  • Determines the absolute stereochemistry of chiral molecules.[1]

  • Offers precise measurements of bond lengths and angles.

Limitations:

  • The primary challenge lies in growing a single crystal of suitable size and quality, which can be a time-consuming and sometimes unsuccessful process.[1][4]

Complementary Insights from Spectroscopic Methods

While X-ray crystallography provides a static picture of a molecule in its crystalline form, spectroscopic techniques offer dynamic information about the molecule's structure and connectivity, often in solution. These methods are indispensable tools in the daily workflow of a synthetic chemist and are frequently used in combination to build a comprehensive structural picture.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7][8] It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[7][9] Techniques like ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) allow for the complete assignment of a molecule's carbon-hydrogen framework.[10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[11][12] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact molecular weight.[11][13] Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces, which can provide valuable clues about its substructures.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15][16] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.[17] The resulting spectrum serves as a "molecular fingerprint."[14][17]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method depends on the specific information required, the nature of the sample, and the stage of the research. The following table summarizes and compares the key attributes of X-ray crystallography and the aforementioned spectroscopic techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Obtained Complete 3D structure, absolute stereochemistry, bond lengths/anglesAtomic connectivity, chemical environment, relative stereochemistryMolecular formula (HRMS), molecular weight, structural fragmentsPresence of functional groups
Sample Requirements High-quality single crystal (typically >50 µm)Soluble sample (typically >1 mg), high puritySmall sample amount (µg to ng), can be in a mixture (with LC/GC)Small sample amount (mg), solid or liquid
Destructive? NoNoYesNo
Primary Advantage Unambiguous 3D structure determination[1]Detailed information on molecular framework in solution[7][8]High sensitivity and accurate mass determination[11][12]Fast and simple identification of functional groups[15]
Primary Limitation Requires a suitable single crystal[4]Can be complex to interpret for large molecules, may not give absolute configurationDoes not directly provide 3D structural informationProvides limited information on the overall molecular skeleton

Integrated Workflow for Structure Confirmation

In practice, these techniques are often used in a complementary workflow to build a confident structural assignment. A typical process for a newly synthesized compound is illustrated in the diagram below.

G cluster_0 Initial Characterization cluster_1 Preliminary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation Synthesis Chemical Synthesis Product Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Groups? MS Mass Spectrometry (LC-MS/GC-MS) Purification->MS Molecular Weight? NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR MS->NMR Crystal Attempt Crystallization NMR->Crystal Proposed Structure Final Confirmed 3D Structure NMR->Final Structure Confirmed (if no crystal) Crystal->NMR No Crystal Xray X-ray Crystallography Crystal->Xray Single Crystal Obtained Xray->Final

References

Comparative Analysis of 5-Bromo-1-methylindoline-2,3-dione in Biological Assays: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target activity is a critical step in the evaluation of any new chemical entity. This guide provides a comparative overview of the anticipated biological profile of 5-Bromo-1-methylindoline-2,3-dione, a member of the isatin family of compounds. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this analysis is based on cross-reactivity studies of structurally similar compounds, particularly derivatives of the indolinone scaffold.

Isatin (1H-indole-2,3-dione) and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4] The indolin-2-one core is a prominent scaffold in the design of kinase inhibitors, with several approved drugs targeting key signaling pathways in cancer. Notably, derivatives of 5-bromoindolin-2-one have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]

Postulated Biological Target and Alternative Compounds

Based on the activity of its close analogs, the primary biological target for this compound is hypothesized to be VEGFR-2. For the purpose of this comparative guide, we will consider other well-characterized VEGFR-2 inhibitors as alternative compounds. These include multi-kinase inhibitors that are known to have activity against VEGFR-2, providing a basis for discussing potential cross-reactivity.

Comparative Biological Data of Structurally Related Compounds

The following table summarizes the inhibitory activity of various compounds structurally related to this compound against VEGFR-2 and other kinases. This data is intended to provide a predictive framework for the potential activity and selectivity of the target compound.

Compound/AlternativePrimary Target(s)IC50 (VEGFR-2)Other Kinase IC50 ValuesReference Cell Lines
(Hypothetical) this compoundVEGFR-2Not AvailableNot AvailableNot Available
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7dVEGFR-20.503 µMNot SpecifiedMCF-7, A-549
Indolin-2-one derivative 17aVEGFR-20.078 µMNot SpecifiedMCF-7, HepG2
SunitinibVEGFR-2, PDGFRβ, c-KIT0.139 µMPDGFRβ (IC50 = 2 nM), c-KIT (IC50 = 1 nM)MCF-7, HepG2
SorafenibVEGFR-2, PDGFRβ, c-KIT, Raf-10.082 µMc-Raf (IC50 = 6 nM), B-Raf (IC50 = 22 nM)A549, HepG-2, Caco-2, MDA
AxitinibVEGFR-1, -2, -3, PDGFR, c-KITVEGFR-2 (IC50 = 0.2 nM)VEGFR-1 (IC50 = 0.1 nM), VEGFR-3 (IC50 = 0.1-0.3 nM)Not Specified

This table includes data for derivatives and established multi-kinase inhibitors to illustrate the potential inhibitory profile and cross-reactivity of indolinone-based compounds.

Experimental Protocols

To experimentally determine the biological activity and cross-reactivity of this compound, a series of in vitro kinase assays would be required. Below is a detailed protocol for a representative VEGFR-2 kinase inhibition assay.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (e.g., GST-tagged)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sunitinib)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Diluted this compound or control (DMSO for no inhibition, positive control inhibitor)

    • Recombinant VEGFR-2 enzyme

    • Substrate solution

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves:

    • Adding ADP-Glo™ Reagent to deplete the unconsumed ATP.

    • Adding Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

G start Start: Prepare Compound (this compound) and Kinase Panel assay_plate Set up 96-well Assay Plate: - Kinase - Substrate - Buffer start->assay_plate add_compound Add Serially Diluted Compound and Controls (DMSO, Staurosporine) assay_plate->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect Detect Kinase Activity (e.g., ADP-Glo) incubate->detect analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Values detect->analyze compare Compare IC50s across Kinase Panel to Determine Selectivity Profile analyze->compare

Caption: Experimental workflow for kinase cross-reactivity screening.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of its structural analogs strongly suggests that it may act as a VEGFR-2 inhibitor. The provided comparative data for related compounds and established multi-kinase inhibitors highlights the potential for cross-reactivity with other kinases, a critical consideration in the early stages of drug discovery. The detailed experimental protocol for an in vitro VEGFR-2 kinase assay offers a clear path forward for the empirical evaluation of this compound. Further studies, including broad kinase screening and cellular assays, are necessary to fully elucidate the biological activity and therapeutic potential of this compound.

References

Unveiling the Potency of N-Alkylated 5-Bromoisatins: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isatin scaffold, a privileged bicyclic indole-1,2-dione, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties. Chemical modifications of the isatin core, particularly at the N-1 position of the indole ring, have been extensively explored to modulate its biological efficacy. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-alkylated 5-bromoisatins, offering a comparative overview of their biological performance based on available experimental data.

Comparative Analysis of Biological Activity

The introduction of an alkyl substituent at the N-1 position of 5-bromoisatin has a profound impact on its bioactivity. The length and nature of this alkyl chain are critical determinants of the compound's potency against various microbial and cancer cell line targets. Below, we summarize the quantitative data from several studies to facilitate a clear comparison.

Table 1: Antimicrobial Activity of N-Alkylated 5-Bromoisatin Analogs

Compound IDN-Alkyl SubstituentTarget OrganismIC50 (µM)Reference
4t Propyl (as part of a bis-isatin)Trichomonas vaginalis3.72[1]
4j Not specified in abstractNaegleria fowleri14.8[1]
3f Octyl (as part of a bis-isatin)Giardia lamblia18.4[1]
3d Not specified in abstractEntamoeba histolytica23[1]

Table 2: Anticancer Activity of N-Substituted 5-Bromoisatin Derivatives

Compound IDN-SubstituentCell LineIC50 (µM)Reference
5e Benzyl at N4 of piperazine linked to isatinMCF-7 (Human Breast Cancer)12.47[2]

The data clearly indicates that the nature of the N-substituent plays a crucial role in the biological activity of 5-bromoisatin derivatives. For instance, in the context of antimicrobial activity, a propyl linker in a bis-isatin structure (compound 4t) was found to be highly effective against Trichomonas vaginalis[1]. In anticancer applications, a benzyl moiety attached to a piperazine ring linked to the isatin core demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line[2].

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of N-alkylated 5-bromoisatins and their biological activity can be visualized through the following logical diagram. This illustrates how modifications to the N-alkyl chain influence the overall potency of the compound.

SAR_Logic cluster_SAR Structure-Activity Relationship of N-Alkylated 5-Bromoisatins Isatin_Core 5-Bromoisatin Core N_Alkylation N-Alkylation (Position 1) Isatin_Core->N_Alkylation Modification Chain_Length Alkyl Chain Length (n) N_Alkylation->Chain_Length Varies Biological_Activity Biological Activity (e.g., IC50) Chain_Length->Biological_Activity Influences

Caption: Logical flow of SAR for N-alkylated 5-bromoisatins.

The diagram illustrates the fundamental principle of SAR for this class of compounds: the core 5-bromoisatin structure is systematically modified at the N-1 position with alkyl groups of varying lengths. This variation in the alkyl chain directly influences the compound's biological activity, which is quantified by metrics such as IC50 values.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline the general procedures for the synthesis and biological evaluation of N-alkylated 5-bromoisatins, based on protocols described in the cited literature.

General Synthesis of N-Alkylated 5-Bromoisatins

The synthesis of N-alkylated 5-bromoisatins typically follows a straightforward procedure, as depicted in the workflow below.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start 5-Bromoisatin Step1 Reaction with a base (e.g., NaH) in DMF Start->Step1 Step2 Addition of Alkyl Halide (R-X) Step1->Step2 Product N-Alkylated 5-Bromoisatin Step2->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Workflow for the synthesis of N-alkylated 5-bromoisatins.

Step-by-Step Protocol:

  • Deprotonation: 5-Bromoisatin is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the nitrogen at the N-1 position, forming the corresponding sodium salt.

  • Alkylation: The appropriate alkyl halide (e.g., benzyl chloride, propyl bromide) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the pure N-alkylated 5-bromoisatin derivative.

In Vitro Antimicrobial Assay (Tube Dilution Method)

The antimicrobial activity of the synthesized compounds is often evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Stock Solutions: The test compounds and standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in liquid growth medium in test tubes.

  • Inoculation: A standardized suspension of the target microorganism is added to each tube.

  • Incubation: The tubes are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-168 hours for fungi)[3].

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[3].

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

This guide provides a foundational understanding of the structure-activity relationships of N-alkylated 5-bromoisatins. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design of more potent and selective therapeutic agents based on the isatin scaffold. Further research focusing on a systematic variation of the N-alkyl chain and evaluation against a broader range of biological targets will be instrumental in fully elucidating the therapeutic potential of this promising class of compounds.

References

Benchmarking the reactivity of 5-Bromo-1-methylindoline-2,3-dione against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 5-Bromo-1-methylindoline-2,3-dione, benchmarking it against its parent compound, isatin, and other structurally similar analogues. Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their synthetic versatility and significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Understanding the influence of substituents on the isatin core is crucial for designing novel therapeutic agents and optimizing synthetic pathways.

The reactivity of the isatin scaffold is primarily centered around three key sites: the electrophilic C3-carbonyl group, the acidic N-H proton (in unsubstituted isatins), and the aromatic benzene ring.[2][3] The introduction of a bromine atom at the C5 position and a methyl group at the N1 position significantly modulates this reactivity profile. The bromine atom, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbons, while the N-methylation removes the acidic proton, altering solubility and preventing N-acylation or N-alkylation reactions.[4][5]

Comparative Reactivity Data

To objectively assess the reactivity of this compound, this section presents quantitative data for key transformations, comparing it with Isatin, 5-Bromo-isatin, and 1-Methylisatin.

Table 1: Reactivity at the C3-Carbonyl (Henry Reaction)

The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, serves as an excellent benchmark for the electrophilicity of the C3-carbonyl group.

CompoundReagentSolventConditionsTimeYieldReference
5-Bromo-isatin NitromethaneWaterVigorous stirring, 30°C11 h"Pure product"[6]
Isatin NitromethaneWaterVigorous stirring, 30°C12 h"Pure product"[6]
5-Chloro-1-(2-chlorobenzyl)indoline-2,3-dione NitromethaneWaterVigorous stirring, 30°C18 h"Pure product"[6]

Note: Direct comparative yield data for this compound in a Henry reaction under these specific aqueous conditions was not available in the reviewed literature. However, the data suggests that electron-withdrawing groups (like halogens) on the aromatic ring can influence reaction times.

Table 2: N-Alkylation Reactivity

The N-alkylation of the isatin core is a fundamental reaction. Here, we compare the conditions required for the methylation of 5-Bromo-isatin to produce the target compound with the methylation of the parent isatin.

Starting MaterialMethylating AgentBaseSolventMethodTimeYield (%)Reference
Isatin Methyl IodideK₂CO₃DMFMicrowave3 min95%[5][7]
Isatin Methyl IodideK₂CO₃DMFConventional (70°C)1.5 - 2 h~80%[7]
5-Bromo-isatin IodomethaneK₂CO₃ / TBAB*DMFConventional (RT)48 h69%[8]

*TBAB: Tetra-n-butylammonium bromide (Phase-Transfer Catalyst)

Key Reactivity Sites on the Isatin Core

The diagram below illustrates the principal sites of chemical reactivity on the this compound molecule. The C3-carbonyl is highly electrophilic and susceptible to nucleophilic attack. The aromatic ring can undergo further electrophilic substitution, although it is deactivated by the bromine substituent.

G Reactivity Sites of this compound cluster_isatin isatin C3 C3 Carbonyl: Highly Electrophilic C3->isatin Aromatic Aromatic Ring: Electrophilic Substitution (Deactivated by Br) Aromatic->isatin N1 N1-Methyl Group: Blocks N-Alkylation/ Acylation N1->isatin

Caption: Key reactive sites on the this compound scaffold.

Experimental Protocols

Detailed methodologies for key reactions are provided below to support reproducible research.

Protocol 1: N-Methylation of 5-Bromo-isatin

This protocol describes the synthesis of the title compound, this compound, via N-alkylation using a phase-transfer catalyst.

Materials:

  • 5-Bromo-isatin (1.0 mmol)

  • Iodomethane (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (4.4 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (0.4 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

Procedure:

  • A mixture of 5-bromoisatin (0.4g, 1.76 mmol), iodomethane (0.12 ml, 0.84 mmol), a catalytic amount of tetra-n-butylammonium bromide (0.1 g, 0.4 mmol), and potassium carbonate (0.6 g, 4.4 mmol) is prepared in DMF (25 ml).

  • The mixture is stirred at room temperature for 48 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically by pouring into water and extracting with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield the final product.

Protocol 2: C3-Carbonyl Reaction (Aldol-Type Condensation)

This protocol outlines a general procedure for the reaction of a substituted isatin with an active methylene compound, exemplified by the base-catalyzed aldol condensation.[9] This reaction highlights the electrophilicity of the C3-carbonyl.

G cluster_workflow Workflow: Base-Catalyzed Aldol-Type Reaction at C3 start 1. Combine Isatin Derivative & Active Methylene Compound in Solvent (e.g., Ethanol) add_base 2. Add Base Catalyst (e.g., KOH solution) dropwise with stirring start->add_base react 3. Stir at Room Temp. (Monitor by TLC) add_base->react precipitate 4. Add Water to Precipitate Product react->precipitate isolate 5. Isolate Solid by Vacuum Filtration precipitate->isolate purify 6. Purify by Recrystallization isolate->purify

References

A Comparative Analysis of 5-Bromo-1-methylindoline-2,3-dione Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the therapeutic potential of 5-Bromo-1-methylindoline-2,3-dione derivatives reveals a compelling narrative of potent in vitro anticancer activity. However, the journey from laboratory assays to preclinical in vivo models underscores the critical importance of comprehensive evaluation to ascertain true therapeutic efficacy. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this complex landscape.

The indoline-2,3-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse biological activities. The strategic incorporation of a bromine atom at the 5-position and a methyl group at the 1-position of this core structure has been a focal point of research aimed at enhancing anticancer properties. While numerous studies have demonstrated promising cytotoxicity of these compounds against a range of cancer cell lines in vitro, a direct comparison with their in vivo performance is crucial for identifying viable drug candidates.

This guide consolidates available data on the in vitro and in vivo efficacy of this compound and its close analogs, offering a clear, data-driven comparison to inform future research and development.

In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines

Derivatives of 5-bromo-indoline-2,3-dione have consistently demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings. The primary metric for this activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

A notable example from the isatin family that has been studied in both in vitro and in vivo settings is the symmetrical bis-Schiff base derivative, 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) , a close analog of the target compound class. While not a direct 5-bromo-1-methyl derivative, its comprehensive evaluation provides a valuable framework for comparison.

Derivative/AnalogCancer Cell LineIC50 (µM)Reference
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) (Compound 3b) HeLa (Cervical Cancer)> 50[1]
SGC-7901 (Gastric Cancer)13.06[1]
HepG2 (Liver Cancer) 4.23 [1]
U251 (Glioblastoma)13.88[1]
A549 (Lung Cancer)10.97[1]
1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7d) MCF-7 (Breast Cancer)2.93 ± 0.47[2]
A549 (Lung Cancer)5.21 ± 0.68[2]
5-bromo-7-azaindolin-2-one derivative (Compound 23p) HepG2 (Liver Cancer)2.357[3]
A549 (Lung Cancer)2.891[3]
Skov-3 (Ovarian Cancer)3.012[3]

Table 1: In Vitro Cytotoxicity of 5-bromo-indoline-2,3-dione derivatives and analogs against various human cancer cell lines.

The data clearly indicates that these compounds, particularly the bis-Schiff base of 5-methylindolin-2-one and various 5-bromo-isatin derivatives, exhibit potent cytotoxic activity, with IC50 values in the low micromolar range against several cancer cell lines.

In Vivo Efficacy: Translating In Vitro Potency to Animal Models

The true test of a potential anticancer agent lies in its ability to replicate its in vitro success in a living organism. In vivo studies, typically conducted in animal models such as mice bearing tumor xenografts, provide critical insights into a compound's bioavailability, metabolism, and overall therapeutic efficacy.

For the highly potent in vitro compound, 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) (Compound 3b) , in vivo studies were conducted on mice bearing HepS (murine hepatoma) tumors. The results demonstrated a substantial inhibition of tumor growth at a dose of 40 mg/kg.[1][4] This successful translation from in vitro to in vivo models is a significant step in the validation of this class of compounds as potential anticancer therapeutics.

Derivative/AnalogAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) (Compound 3b) HepS-bearing miceMurine Hepatoma40 mg/kgSubstantial[1][4]

Table 2: In Vivo Antitumor Activity of a 5-methylindolin-2-one derivative.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment 24h Incubation mtt_addition MTT Addition compound_treatment->mtt_addition 48-72h Incubation solubilization Solubilization mtt_addition->solubilization 4h Incubation absorbance_measurement Absorbance Measurement solubilization->absorbance_measurement ic50_calculation IC50 Calculation absorbance_measurement->ic50_calculation

Workflow of the In Vitro MTT Cytotoxicity Assay.
In Vivo Antitumor Activity (Xenograft Model)

The in vivo efficacy is often evaluated using a xenograft model, where human cancer cells are implanted into immunocompromised mice.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., HepG2) is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., via intraperitoneal injection) at a specific dose and schedule. A control group receives a vehicle solution.

  • Monitoring: Tumor size and body weight of the mice are monitored regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

In_Vivo_Xenograft_Workflow start Start cell_implantation Tumor Cell Implantation (e.g., HepG2 in mice) start->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth treatment_phase Compound Administration tumor_growth->treatment_phase monitoring Tumor & Body Weight Monitoring treatment_phase->monitoring endpoint Study Endpoint monitoring->endpoint Regular Intervals evaluation Efficacy Evaluation (Tumor Growth Inhibition) endpoint->evaluation finish Finish evaluation->finish Signaling_Pathway cluster_angiogenesis Angiogenesis Inhibition cluster_cell_cycle Cell Cycle Arrest VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Derivative_A 5-Bromo-Isatin Derivative Derivative_A->VEGFR2 Inhibits G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Progression Apoptosis Apoptosis M_Phase->Apoptosis CyclinB1_cdc2 Cyclin B1 / cdc2 Complex CyclinB1_cdc2->G2_Phase Regulates Derivative_B bis-Schiff Base of Isatin Derivative_B->CyclinB1_cdc2 Down-regulates

References

Comparative Docking Analysis of 5-Bromo-1-methylindoline-2,3-dione Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of 5-Bromo-1-methylindoline-2,3-dione analogs, focusing on their potential as anticancer agents. The evaluation is based on their in-vitro anti-proliferative activity and in-silico molecular docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The isatin scaffold serves as a versatile starting point for the synthesis of diverse heterocyclic compounds. This guide focuses on analogs of this compound, a substituted isatin derivative, investigating how modifications to this core structure influence its potential as an anticancer agent.

Quantitative Performance Comparison

The following table summarizes the in-vitro anticancer activity of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against two human cancer cell lines, MCF-7 (breast cancer) and A-549 (lung cancer), as well as their inhibitory activity against VEGFR-2. Molecular docking scores for the most promising compounds against VEGFR-2 are also presented.

Compound IDModificationAnti-proliferative Activity (IC50 in µM)VEGFR-2 Inhibition (IC50 in µM)Molecular Docking Score (kcal/mol)
7c 4-arylthiazole derivative7.17 ± 0.94 (MCF-7)0.728-
7d 4-arylthiazole derivative2.93 ± 0.47 (MCF-7)0.503-
Doxorubicin Reference Drug---
Sorafenib Reference Drug---

Data sourced from a study on N-benzyl-5-bromoindolin-2-one derivatives.

Experimental and Computational Methodologies

Synthesis Protocol

The synthesis of the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one analogs involved a multi-step process:

  • N-Alkylation of 5-bromoisatin: 5-bromoisatin is reacted with an alkylating agent, such as iodomethane or a benzyl halide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) to yield N-alkylated 5-bromoisatin.

  • Formation of Hydrazone: The N-alkylated 5-bromoisatin is then condensed with thiosemicarbazide in a suitable solvent like ethanol with a catalytic amount of acetic acid under reflux to form the thiosemicarbazone intermediate.

  • Cyclization to Thiazole Derivatives: The intermediate is subsequently reacted with various substituted 2-bromo-1-arylethanones in ethanol under reflux to yield the final 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives.

The progress of the reactions is typically monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization.

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding affinity and interaction patterns of the synthesized compounds with the target protein.

  • Software and Target Selection: The docking analysis for the presented analogs was carried out using AutoDock Vina. The crystal structure of the target protein, VEGFR-2, was obtained from the Protein Data Bank (PDB ID: 4ASD).

  • Ligand and Protein Preparation: The 3D structures of the ligand molecules (the synthesized analogs) are generated and energy minimized. The protein structure is prepared by removing water molecules and adding polar hydrogen atoms.

  • Docking Simulation: The ligands are then docked into the active site of the prepared protein. The docking parameters are set to allow for a comprehensive search of possible binding conformations.

  • Analysis of Results: The results are analyzed based on the docking scores, which represent the binding affinity, and the visualization of the ligand-protein interactions to identify key hydrogen bonds and hydrophobic interactions.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and molecular docking studies of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis of Analogs start 5-Bromoisatin step1 N-Alkylation start->step1 Alkyl Halide, Base step2 Condensation with Thiosemicarbazide step1->step2 step3 Cyclization with -bromo-1-arylethanones step2->step3 end Target Analogs step3->end

Caption: General synthetic route for this compound analogs.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., PDB: 4ASD) dock Molecular Docking (e.g., AutoDock Vina) p_prep->dock l_prep Ligand Preparation (Synthesized Analogs) l_prep->dock analysis Binding Affinity Calculation (Docking Score) dock->analysis interaction Interaction Analysis (Hydrogen Bonds, etc.) analysis->interaction

Caption: Workflow for in-silico molecular docking studies.

A Head-to-Head Comparison of Synthesis Methods for 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 5-Bromo-1-methylindoline-2,3-dione, a derivative of isatin, is a valuable scaffold in medicinal chemistry. This guide provides a head-to-head comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in method selection.

At a Glance: Comparison of Synthesis Methods

Two principal strategies have been reported for the synthesis of this compound: the direct N-methylation of 5-bromoisatin and the bromination of N-methylisatin. The choice between these methods can be guided by factors such as the availability of starting materials, desired reaction time, and overall yield.

ParameterMethod 1: N-Methylation of 5-BromoisatinMethod 2: Bromination of N-Methylisatin
Starting Material 5-BromoisatinN-Methylisatin
Key Reagents Iodomethane, K₂CO₃, TBAB, DMFPyridinium bromochromate (PBC), Acetic Acid
Reaction Time 48 hours20 minutes
Reaction Temperature Room Temperature90 °C
Reported Yield 69%[1][2]High (specific yield for N-methyl not stated)[3]
Purification Recrystallization from ethanol[1][2]Ether extraction and recrystallization[3]

Method 1: N-Methylation of 5-Bromoisatin

This approach involves the direct alkylation of the nitrogen atom of 5-bromoisatin. It is a straightforward method that utilizes readily available starting materials.

Experimental Protocol

A mixture of 5-bromoisatin (1.0 equivalent), potassium carbonate (2.5 equivalents), and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.23 equivalents) is prepared in N,N-dimethylformamide (DMF). To this suspension, iodomethane (0.48 equivalents) is added, and the resulting mixture is stirred at room temperature for 48 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the product, which is then purified by recrystallization from ethanol to yield orange crystals of this compound.[1][2]

cluster_reagents Reagents cluster_process Process 5-Bromoisatin 5-Bromoisatin Mix_Reagents Mix 5-Bromoisatin, K2CO3, TBAB in DMF 5-Bromoisatin->Mix_Reagents Iodomethane Iodomethane Add_Iodomethane Add Iodomethane Iodomethane->Add_Iodomethane K2CO3 K2CO3 K2CO3->Mix_Reagents TBAB TBAB TBAB->Mix_Reagents DMF DMF DMF->Mix_Reagents Mix_Reagents->Add_Iodomethane Stir Stir at RT for 48h Add_Iodomethane->Stir Workup Work-up Stir->Workup Recrystallize Recrystallize from Ethanol Workup->Recrystallize Product Product Recrystallize->Product This compound

N-Methylation of 5-Bromoisatin Workflow

Method 2: Bromination of N-Methylisatin

An alternative route to the target compound is the direct bromination of N-methylisatin. This method offers a significantly shorter reaction time compared to the N-methylation approach.

Experimental Protocol

To a suspension of pyridinium bromochromate (PBC) (1.2 equivalents) in glacial acetic acid, a solution of N-methylisatin (1.0 equivalent) in a small amount of acetic acid is added. The reaction mixture is then heated at 90 °C on a water bath for 20 minutes.[3] After the reaction is complete, the mixture is cooled and poured into cold water. The product is extracted with ether, and the combined organic extracts are washed with aqueous sodium bicarbonate and water, then dried over sodium sulfate.[3] The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford this compound.[3]

cluster_reagents Reagents cluster_process Process N-Methylisatin N-Methylisatin Add_NMethylisatin Add N-Methylisatin to PBC in Acetic Acid N-Methylisatin->Add_NMethylisatin PBC PBC PBC->Add_NMethylisatin Acetic_Acid Glacial Acetic Acid Acetic_Acid->Add_NMethylisatin Heat Heat at 90°C for 20 min Add_NMethylisatin->Heat Quench Quench with Cold Water Heat->Quench Extract Extract with Ether Quench->Extract Wash Wash and Dry Extract->Wash Recrystallize_Final Recrystallize Wash->Recrystallize_Final Final_Product Final_Product Recrystallize_Final->Final_Product This compound

Bromination of N-Methylisatin Workflow

Conclusion

Both the N-methylation of 5-bromoisatin and the bromination of N-methylisatin are viable methods for the synthesis of this compound. The N-methylation route, while having a longer reaction time, provides a good yield and uses common laboratory reagents. In contrast, the bromination of N-methylisatin is a much faster process, which could be advantageous for rapid synthesis, although it requires the preparation or purchase of N-methylisatin and pyridinium bromochromate. The selection of the optimal method will depend on the specific needs and resources of the research or production environment.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-methylindoline-2,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 5-Bromo-1-methylindoline-2,3-dione. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of following specific guidelines.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. This compound is a combustible solid and can cause skin, eye, and respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area or under a chemical fume hood.

In case of accidental exposure:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[3] If irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Quantitative Hazard Data

While specific quantitative data for disposal is limited, the following table summarizes the known hazard information for this compound.

PropertyValueSource
CAS Number 2058-72-2[7]
Molecular Formula C₉H₆BrNO₂[7]
Molecular Weight 240.05 g/mol [7]
Physical Form Solid[7]
Storage Class Code 11 - Combustible Solids[7]
Hazard Statements Causes skin irritation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[1]

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated materials, as hazardous waste.[8]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[9]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice.[9]

    • Ensure the container is in good condition, with a secure lid.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][10]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][9]

      • The quantity of waste.

      • The date of waste generation.[1]

      • The location of origin (e.g., building and room number).[1]

      • The name and contact information of the principal investigator.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • Segregate the waste from incompatible materials.[10]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1][8]

    • Follow their specific procedures for scheduling a pickup.

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[8][10]

    • The rinsate must be collected and disposed of as hazardous waste.[8][10]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHS department.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_type Is the waste pure compound or a mixture/contaminated material? start->waste_type empty_container Is the original container empty? start->empty_container pure Pure Compound waste_type->pure mixture Mixture or Contaminated Material waste_type->mixture containerize Select appropriate, labeled hazardous waste container pure->containerize mixture->containerize label Label container with: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date - PI Information containerize->label storage Store in designated secure area label->storage ehs_contact Contact EHS for waste pickup storage->ehs_contact empty_container->waste_type No triple_rinse Triple-rinse container with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as per EHS guidance triple_rinse->dispose_container collect_rinsate->containerize

Figure 1. Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-1-methylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-1-methylindoline-2,3-dione (CAS No. 2058-72-2). Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 standards.Protects against airborne powder and potential splashes.
Hand Protection Nitrile GlovesDisposable, powder-free nitrile gloves. Change immediately if contaminated.Provides a barrier against skin contact.[1]
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherUse when handling the powder outside of a certified chemical fume hood.Minimizes inhalation of the powdered compound.

Operational Plan: Safe Handling Procedures

Safe handling of this compound, a powdered substance, requires meticulous procedures to minimize exposure and contamination.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to control airborne particles.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific work area within the fume hood and cover the surface with absorbent, disposable bench paper.[5]

  • Weighing the Compound:

    • If the balance cannot be placed inside the fume hood, tare a sealed container on the benchtop.

    • Transfer the sealed container to the fume hood.

    • Carefully add the desired amount of this compound to the container.

    • Securely seal the container before removing it from the fume hood for weighing.[5][6]

  • Dissolving the Compound: When preparing solutions, add the solvent to the container with the pre-weighed compound inside the fume hood.

  • Post-Handling: After handling, decontaminate the work area by carefully wiping it down with an appropriate solvent (e.g., 70% ethanol) and disposing of the bench paper as chemical waste. Wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in fume hood prep1->prep2 weigh Weigh this compound prep2->weigh Proceed to handling dissolve Prepare solution if necessary weigh->dissolve decontaminate Decontaminate work area dissolve->decontaminate Proceed to cleanup dispose Dispose of waste decontaminate->dispose wash Wash hands thoroughly dispose->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed container for halogenated organic solids.Collect all unused compound and contaminated disposable materials (e.g., gloves, bench paper, weigh boats). The container should be clearly labeled "Halogenated Organic Waste" and include the chemical name.
Liquid Waste Labeled, sealed container for halogenated organic liquids.Collect any solutions containing the compound. Do not mix with non-halogenated waste.[7][8] The container should be clearly labeled "Halogenated Organic Liquid Waste" and list all components.

All chemical waste must be handled in accordance with institutional and local regulations.

Disposal_Plan cluster_source Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Source This compound (Solid or in Solution) Solid_Waste Solid Waste (Unused compound, contaminated PPE) Source->Solid_Waste Contaminated materials Liquid_Waste Liquid Waste (Solutions containing the compound) Source->Liquid_Waste Used solutions Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid

Caption: Segregation and disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.